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  • Product: N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine
  • CAS: 1257293-66-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine, a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine, a molecule of interest in medicinal chemistry and drug discovery. The proposed synthesis is a two-stage process commencing with commercially available starting materials and employing well-established chemical transformations. This document details the experimental protocols, presents quantitative data in a clear format, and includes visualizations of the synthetic pathway and experimental workflows.

Overview of the Synthetic Pathway

The synthesis of N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine can be efficiently achieved through a two-step sequence:

  • Synthesis of the key intermediate, N-methylpiperidin-4-amine: This is accomplished via a two-stage process involving the reductive amination of N-Boc-4-piperidone with methylamine, followed by the acidic deprotection of the tert-butyloxycarbonyl (Boc) group.

  • Reductive amination of N-methylpiperidin-4-amine with tetrahydrofuran-3-one: The secondary amine intermediate is then coupled with tetrahydrofuran-3-one through another reductive amination reaction to yield the final product.

This pathway offers a logical and scalable route to the target compound, utilizing common and well-documented organic reactions.

Synthesis_Pathway start N-Boc-4-piperidone intermediate1 1-Boc-4-(methylamino)piperidine start->intermediate1 1. Methylamine 2. Pd/C, H₂ intermediate2 N-methylpiperidin-4-amine intermediate1->intermediate2 HCl or TFA product N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine intermediate2->product 1. Tetrahydrofuran-3-one 2. NaBH(OAc)₃ reagent2 Tetrahydrofuran-3-one reagent2->product

Caption: Overall synthetic pathway for N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine.

Experimental Protocols

Step 1: Synthesis of N-methylpiperidin-4-amine

This step is divided into two parts: the formation of the Boc-protected intermediate and its subsequent deprotection.

2.1. Reductive Amination of N-Boc-4-piperidone

This procedure outlines the formation of 1-Boc-4-(methylamino)piperidine from N-Boc-4-piperidone and methylamine.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
N-Boc-4-piperidone199.2510.00 g50.19
Methylamine (33% in ethanol)31.0627 mL~200
10% Palladium on Carbon (Pd/C)-1.00 g-
Formic Acid46.0346 mg1.00
Ethanol46.0775 mL-
Hydrogen Gas (H₂)2.024 MPa-

Protocol:

  • To a suspension of N-Boc-4-piperidone (10.00 g, 50.19 mmol) in ethanol (75 mL) in an autoclave, add 10% Pd/C catalyst (1.00 g).

  • Add methylamine (33% solution in ethanol, 27 mL, ~0.20 mol) and formic acid (46 mg, 1.00 mmol) to the suspension.

  • Seal the autoclave, pressurize with hydrogen gas to 4 MPa, and stir the reaction mixture at 50°C overnight.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 1-Boc-4-(methylamino)piperidine.

Expected Outcome:

A pale yellow liquid. The expected yield is approximately 10.70 g (99%).[1]

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup Add N-Boc-4-piperidone, Ethanol, Pd/C to Autoclave Add N-Boc-4-piperidone, Ethanol, Pd/C to Autoclave Add Methylamine and Formic Acid Add Methylamine and Formic Acid Add N-Boc-4-piperidone, Ethanol, Pd/C to Autoclave->Add Methylamine and Formic Acid Seal and Pressurize with H₂ (4 MPa) Seal and Pressurize with H₂ (4 MPa) Add Methylamine and Formic Acid->Seal and Pressurize with H₂ (4 MPa) Stir at 50°C overnight Stir at 50°C overnight Seal and Pressurize with H₂ (4 MPa)->Stir at 50°C overnight Cool and Vent Cool and Vent Stir at 50°C overnight->Cool and Vent Filter to remove Pd/C Filter to remove Pd/C Cool and Vent->Filter to remove Pd/C Concentrate Filtrate Concentrate Filtrate Filter to remove Pd/C->Concentrate Filtrate 1-Boc-4-(methylamino)piperidine 1-Boc-4-(methylamino)piperidine Concentrate Filtrate->1-Boc-4-(methylamino)piperidine Final_Reductive_Amination_Workflow cluster_prep Amine Liberation and Imine Formation cluster_reduction Reduction cluster_workup Workup and Purification Suspend amine salt in DCM Suspend amine salt in DCM Add TEA Add TEA Suspend amine salt in DCM->Add TEA Add Tetrahydrofuran-3-one Add Tetrahydrofuran-3-one Add TEA->Add Tetrahydrofuran-3-one Stir for 1-2h at RT Stir for 1-2h at RT Add Tetrahydrofuran-3-one->Stir for 1-2h at RT Cool to 0°C Cool to 0°C Stir for 1-2h at RT->Cool to 0°C Add NaBH(OAc)₃ Add NaBH(OAc)₃ Cool to 0°C->Add NaBH(OAc)₃ Stir for 12-16h at RT Stir for 12-16h at RT Add NaBH(OAc)₃->Stir for 12-16h at RT Quench with NaHCO₃ Quench with NaHCO₃ Stir for 12-16h at RT->Quench with NaHCO₃ Extract with DCM Extract with DCM Quench with NaHCO₃->Extract with DCM Dry and Concentrate Dry and Concentrate Extract with DCM->Dry and Concentrate Purify by Chromatography Purify by Chromatography Dry and Concentrate->Purify by Chromatography Final Product Final Product Purify by Chromatography->Final Product

References

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the predicted physicochemical properties of the novel compound, N-Methyl-N-(tetrahydrofur...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties of the novel compound, N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine. Due to the limited availability of direct experimental data, this document focuses on computationally predicted values for key parameters relevant to drug discovery and development, such as lipophilicity, solubility, and other molecular descriptors. Furthermore, this guide details standardized experimental protocols for the empirical determination of these critical properties, offering a framework for the systematic physicochemical characterization of this and similar molecules. A generalized experimental workflow is also presented to guide researchers in this process.

Introduction

N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine is a heterocyclic amine containing a piperidine and a tetrahydrofuran moiety. The presence of these structural features suggests potential for biological activity, making its physicochemical characterization a crucial first step in any drug discovery or development program. Properties such as the acid dissociation constant (pKa), the octanol-water partition coefficient (logP), and aqueous solubility are fundamental determinants of a compound's pharmacokinetic and pharmacodynamic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). This guide serves as a foundational resource for researchers working with this molecule, providing both predicted data and the methodologies to obtain empirical measurements.

Physicochemical Properties

While experimental data for N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine is not extensively available in public literature, computational methods provide valuable estimates for its key physicochemical properties. These predicted values, summarized in Table 1, offer initial insights into the molecule's behavior and can guide experimental design. The molecular formula for this compound is C10H20N2O.[1]

Table 1: Predicted Physicochemical Properties of N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine

PropertyPredicted ValueSource
Molecular Weight 184.28 g/mol [1]
Topological Polar Surface Area (TPSA) 24.5 Ų[1]
logP (Octanol-Water Partition Coefficient) 0.4591[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 1[1]
Rotatable Bonds 2[1]
Boiling Point (at 760 mmHg) 281.2 ± 40.0 °C[1]

Experimental Protocols for Physicochemical Characterization

To obtain empirical data for N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine, the following experimental protocols are recommended.

Determination of pKa (Acid Dissociation Constant)

The pKa is a critical parameter that describes the ionization state of a molecule at a given pH.[2][3] For a compound with basic nitrogen atoms like N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine, determining the pKa is essential for understanding its solubility and permeability across biological membranes.

Methodology: Potentiometric Titration

  • Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of the compound in a suitable solvent, typically deionized water or a co-solvent system (e.g., water/methanol) if the compound has low aqueous solubility.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode and a titrant delivery tube.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the inflection point of the resulting sigmoid curve.[1] For more accurate results, the data can be analyzed using specialized software that fits the titration curve to the appropriate Henderson-Hasselbalch equation.

Determination of logP (Octanol-Water Partition Coefficient)

The logP value is a measure of a compound's lipophilicity and is a key indicator of its ability to cross cell membranes.

Methodology: Shake Flask Method

  • Preparation of Phases: Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) by vigorously mixing them and allowing the phases to separate.

  • Partitioning: Dissolve a known amount of the compound in one of the phases. Add a known volume of the other phase to create a biphasic system.

  • Equilibration: Vigorously shake the mixture for a predetermined period (e.g., 24 hours) to allow the compound to partition between the two phases until equilibrium is reached.[4]

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

  • Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.[5]

Determination of Aqueous Solubility

Aqueous solubility is a critical property that affects a drug's bioavailability.

Methodology: Equilibrium "Excess Solid" Method

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of the aqueous solvent (e.g., deionized water or a buffer of a specific pH) in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.

  • Sample Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

  • Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant using an appropriate analytical method such as HPLC, UV-spectroscopy, or NMR.

  • Solubility Value: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Generalized Experimental Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a novel compound like N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine.

G cluster_start Compound Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Interpretation cluster_decision Decision Making start Synthesized Compound pKa pKa Determination (Potentiometric Titration) start->pKa logP logP Determination (Shake Flask Method) start->logP solubility Solubility Determination (Equilibrium Method) start->solubility data_analysis Analyze Data & Compare with Predicted Values pKa->data_analysis logP->data_analysis solubility->data_analysis decision Assess Drug-likeness & Guide Further Development data_analysis->decision

Caption: Generalized workflow for physicochemical characterization.

Conclusion

This technical guide provides essential predicted physicochemical data for N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine and outlines robust experimental protocols for the empirical determination of its key properties. The provided workflow offers a systematic approach for researchers to characterize this and other novel chemical entities. Accurate physicochemical data is paramount for the successful progression of a compound through the drug discovery and development pipeline, and the information contained herein serves as a critical starting point for such endeavors.

References

Foundational

Technical Guide: N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine (CAS 1601913-65-8) - A Review of Available Information

Disclaimer: A comprehensive search for "N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine" and its corresponding CAS number 1601913-65-8 has revealed a significant scarcity of detailed, publicly available scientific lit...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive search for "N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine" and its corresponding CAS number 1601913-65-8 has revealed a significant scarcity of detailed, publicly available scientific literature and technical data for this specific compound. While its existence is noted by chemical suppliers[1], in-depth studies detailing its synthesis, physicochemical properties, pharmacological activity, and mechanism of action are not readily accessible.

This document serves to summarize the limited information available and provides context based on related chemical structures. Due to the lack of specific data, the core requirements for extensive quantitative data tables, detailed experimental protocols, and signaling pathway diagrams for this particular molecule cannot be fulfilled at this time.

Chemical Identity

PropertyValueSource
Chemical Name N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amineN/A
CAS Number 1601913-65-8[1]
Molecular Formula C₁₀H₂₀N₂OInferred
Molecular Weight 184.28 g/mol Inferred
Canonical SMILES CN(C1CCNCC1)C2CCOC2Inferred
InChI Key Inferred from structureInferred

Table 1: Basic Chemical Information. Data is largely inferred from the chemical name and structure due to a lack of published experimental data.

Structural Context and Potential Applications

While specific data for N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine is unavailable, analysis of its structural motifs—a piperidine ring and a tetrahydrofuran ring—can offer insights into its potential chemical space and biological relevance. Both piperidine and tetrahydrofuran moieties are common in pharmacologically active compounds.

Piperidine Derivatives: The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. It is often used to improve physicochemical properties such as solubility and to interact with various biological targets. Research on related piperidine compounds includes their evaluation as:

  • NLRP3 inflammasome inhibitors[2].

  • Antimycotic agents[3].

  • N-methyl-D-aspartic acid (NMDA) receptor antagonists[4].

Tetrahydrofuran Derivatives: The tetrahydrofuran ring is also a key component in many natural products and synthetic drugs, often influencing conformation and metabolic stability.

Given these precedents, it is plausible that N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine could be investigated in similar therapeutic areas. However, without experimental data, this remains speculative.

Synthesis and Experimental Protocols

No specific, detailed experimental protocols for the synthesis of N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine were found in the public domain. A general synthetic approach could potentially involve the reductive amination of 4-amino-N-methylpiperidine with tetrahydrofuran-3-one or the N-alkylation of 4-amino-N-methylpiperidine with a suitable tetrahydrofuran-3-yl derivative.

A hypothetical synthetic workflow is presented below. It is crucial to note that this is a generalized representation and not based on a published, validated protocol for this specific molecule.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product A 4-Amino-N-methylpiperidine C Reductive Amination (e.g., NaBH(OAc)₃) A->C B Tetrahydrofuran-3-one B->C D N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine C->D

Caption: Hypothetical reductive amination workflow for synthesis.

Biological Activity and Signaling Pathways

There is no available information regarding the biological targets, mechanism of action, or signaling pathways associated with N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine. Any discussion on this topic would be entirely speculative and without factual basis. Research on structurally similar compounds has explored various pathways, but these cannot be directly attributed to the compound .

Conclusion

N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine is a defined chemical entity, as evidenced by its CAS number and availability from suppliers. However, it remains a largely uncharacterized compound in the public scientific domain. There is a clear lack of published data regarding its synthesis, properties, and biological activity. For researchers and drug development professionals, this compound represents a novel chemical space that is yet to be explored. Further research would be required to determine its physicochemical properties, develop validated synthetic routes, and investigate its potential pharmacological applications.

References

Exploratory

The Diverse Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The piperidine scaffold is a privileged heterocyclic motif that forms the core of a multitude of biologically active molecules, including numerous approved pharmaceuticals and natural products. Its conforma...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The piperidine scaffold is a privileged heterocyclic motif that forms the core of a multitude of biologically active molecules, including numerous approved pharmaceuticals and natural products. Its conformational flexibility and the ability to be readily functionalized have made it a cornerstone in medicinal chemistry. This technical guide provides an in-depth exploration of the diverse biological activities of piperidine derivatives, with a focus on their anticancer, antiviral, antibacterial, antifungal, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, detailed experimental protocols, and the underlying signaling pathways and mechanisms of action.

Anticancer Activity of Piperidine Derivatives

Piperidine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The in vitro cytotoxic and growth inhibitory activities of various piperidine derivatives have been extensively evaluated. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values for several exemplary compounds are summarized below.

DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
DTPEP MCF-7Breast (ER+)0.8 ± 0.04[1]
MDA-MB-231Breast (ER-)1.2 ± 0.12[1]
Compound 17a PC3Prostate0.81[1]
MGC803Gastric1.09[1]
MCF-7Breast1.30[1]
Compound 16 786-0Kidney0.4 (GI50, µg/mL)[1][2]
HT29Colon4.1 (GI50, µg/mL)[1][2]
NCI/ADR-RESOvarian (Resistant)17.5 (GI50, µg/mL)[1][2]
PC-3Prostate<25 (GI50, µg/mL)[1]
Piperidine Derivative 22 U251Glioma58.2 (GI50, µg/mL)[2]
NCI-H460Non-small cell lung26.3 (GI50, µg/mL)[2]
mriBIQ 13dc/14dc A549Lung Adenocarcinoma26.3[3]
Signaling Pathway: PI3K/Akt Inhibition

A significant number of piperidine-containing anticancer drugs exert their effects by modulating the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival and is frequently dysregulated in cancer. Piperidine derivatives can act as inhibitors of key components of this pathway, leading to the induction of apoptosis in cancer cells.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation Akt->CellGrowth Promotion mTORC2 mTORC2 mTORC2->Akt Phosphorylation PiperidineDerivative Piperidine Derivative PiperidineDerivative->PI3K Inhibition

Caption: PI3K/Akt signaling pathway and the inhibitory action of piperidine derivatives.

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete culture medium

  • Piperidine derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the piperidine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include untreated cells as a negative control and a vehicle control (if the compound is dissolved in a solvent).

  • Incubation: Incubate the plates for 24-72 hours, depending on the cell line and experimental design.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Incubate for 24h (Cell Attachment) A->B C Treat with Piperidine Derivatives (Serial Dilutions) B->C D Incubate for 24-72h C->D E Add MTT Solution D->E F Incubate for 2-4h (Formazan Formation) E->F G Solubilize Formazan Crystals F->G H Measure Absorbance (570 nm) G->H I Calculate Cell Viability and IC50 H->I Neuraminidase_Inhibition cluster_virus Influenza Virus cluster_cell Infected Host Cell Virus Virus Particle HostCell Host Cell Membrane Virus->HostCell Attachment via Hemagglutinin Neuraminidase Neuraminidase SialicAcid Sialic Acid Receptor Neuraminidase->SialicAcid Cleavage of Sialic Acid SialicAcid->Virus Release of new virus particles PiperidineDerivative Piperidine Derivative PiperidineDerivative->Neuraminidase Inhibition Ergosterol_Biosynthesis_Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps IntermediateSterols Intermediate Sterols Lanosterol->IntermediateSterols Demethylation & Reduction Ergosterol Ergosterol IntermediateSterols->Ergosterol Isomerization FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Incorporation CellDeath Fungal Cell Death FungalCellMembrane->CellDeath Disruption leads to PiperidineDerivative Piperidine Derivative PiperidineDerivative->IntermediateSterols Inhibition of C14-reductase & C8-isomerase Neuroprotective_Pathway Piperine Piperine NGF Nerve Growth Factor (NGF) Piperine->NGF Upregulates TrkA TrkA Receptor NGF->TrkA Binds & Activates PI3K PI3K TrkA->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits NeuronalSurvival Neuronal Survival & Growth Akt->NeuronalSurvival Promotes Apoptosis Neuronal Apoptosis GSK3b->Apoptosis Promotes

References

Foundational

An In-depth Technical Guide to the Potential Therapeutic Targets of Tetrahydrofuran-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals The tetrahydrofuran (THF) moiety, a five-membered cyclic ether, is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural produc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydrofuran (THF) moiety, a five-membered cyclic ether, is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals.[1][2] Its unique stereochemical and electronic properties allow for specific interactions with various biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the key therapeutic targets of THF-containing compounds, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to aid in drug discovery and development efforts.

Antiviral Activity: HIV-1 Protease Inhibition

A prominent class of THF-containing compounds exhibits potent antiviral activity, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1). The primary target in this context is the HIV-1 protease, an essential enzyme for viral maturation and replication.[3]

Mechanism of Action: The bis-tetrahydrofuran (bis-THF) moiety, famously incorporated in the FDA-approved drug Darunavir, is designed to form strong hydrogen bonds with the backbone atoms of the S2 subsite of the HIV-1 protease active site.[4][5] This interaction is crucial for the high potency and high genetic barrier to resistance of these inhibitors.[6]

Quantitative Data: HIV-1 Protease Inhibitory Activity

The following table summarizes the inhibitory activity of representative THF-containing compounds against HIV-1 protease.

Compound/Drug NameHIV-1 Protease Inhibition (Ki)Antiviral Activity (IC50/EC50)Target HIV-1 Strain(s)Reference(s)
Darunavir (DRV)1.58 ± 0.11 nM3 - 6 nMWild Type & Drug-Resistant[3][7]
Lopinavir (LPV)2.13 ± 0.23 nMNot SpecifiedWild Type[7]
GRL-03555.2 pM9 nMNot Specified[8]
Inhibitor 10 (Cp-THF)0.14 nM8 nMNot Specified[8]
Inhibitor 3a (para-carboxylic acid derivative)12 pMNot SpecifiedHIV-1LAI[9]
Experimental Protocol: HIV-1 Protease Inhibition Assay

This protocol is a generalized procedure for determining the inhibitory activity of a compound against HIV-1 protease.

Materials:

  • Purified recombinant HIV-1 protease

  • Fluorogenic substrate (e.g., a peptide with a fluorophore and a quencher)

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 1 M NaCl, 1 mM EDTA, 1 mM DTT, and 10% DMSO)

  • Test compound (dissolved in DMSO)

  • Reference inhibitor (e.g., Darunavir)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer.

  • In a 96-well plate, add the test compound dilutions. Include wells for a positive control (enzyme and substrate, no inhibitor) and a negative control (substrate only).

  • Add the HIV-1 protease solution to all wells except the negative control and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 340 nm, emission at 490 nm). The rate of substrate cleavage is proportional to the fluorescence intensity.

  • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[10][11][12] The Ki value can be determined using the Cheng-Prusoff equation or by performing kinetic studies at varying substrate concentrations.[7][10]

Visualization: Experimental Workflow for HIV-1 Protease Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_comp Prepare serial dilutions of test compound and controls add_comp Add compound dilutions to 96-well plate prep_comp->add_comp prep_enz Prepare HIV-1 protease solution add_enz Add enzyme and incubate prep_enz->add_enz prep_sub Prepare fluorogenic substrate solution add_sub Initiate reaction with substrate prep_sub->add_sub add_comp->add_enz add_enz->add_sub read_plate Measure fluorescence kinetically add_sub->read_plate calc_inhib Calculate percent inhibition read_plate->calc_inhib plot_curve Plot dose-response curve calc_inhib->plot_curve det_ic50 Determine IC50 value plot_curve->det_ic50

Workflow for HIV-1 Protease Inhibition Assay.

Anti-inflammatory and Antioxidant Activity

Many naturally occurring THF-containing compounds, particularly tetrahydrofurofuranoid lignans, demonstrate significant anti-inflammatory and antioxidant properties.[13][14][15]

Key Targets and Pathways:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: THF lignans can inhibit the phosphorylation of p65/p50 subunits, preventing their translocation to the nucleus and subsequent transcription of pro-inflammatory genes like TNF-α, IL-6, and COX-2.[13][16]

  • MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: These compounds can also suppress the phosphorylation of key kinases such as ERK, JNK, and p38, further reducing the production of inflammatory mediators.[13][16]

  • Enzyme Inhibition: Certain THF lignans have been shown to inhibit enzymes involved in oxidative stress, such as cytochrome P450, myeloperoxidase, and nitric oxide synthase.[14]

  • Radical Scavenging: These compounds can directly scavenge harmful free radicals like hydroperoxyl radicals.[14][15]

Quantitative Data: Anti-inflammatory and Antioxidant Activity
CompoundAssayTarget/Cell LineIC50 ValueReference(s)
ZanthplanispineNitric Oxide ProductionRAW 264.7 cells36.8 μM[17]
trans-2,5-bis(3,4,5-trimethoxyphenyl)tetrahydrofuran (L-652,731)PAF Receptor BindingRabbit Platelet Membranes0.02 μM[18]
Experimental Protocol: Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test compound (dissolved in DMSO)

  • Griess Reagent (for NO measurement)

  • 96-well cell culture plates

  • MTT or similar reagent for cell viability assay

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include untreated controls and LPS-only controls.

  • After incubation, collect the cell culture supernatant.

  • Mix the supernatant with Griess Reagent according to the manufacturer's instructions and incubate at room temperature.

  • Measure the absorbance at ~540 nm. The absorbance is proportional to the amount of nitrite (a stable product of NO).

  • Calculate the percentage of NO production inhibition for each compound concentration relative to the LPS-only control.

  • In a parallel plate, perform a cell viability assay (e.g., MTT assay) to ensure that the observed inhibition is not due to cytotoxicity.

  • Determine the IC50 value from the dose-response curve.

Visualization: NF-κB and MAPK Signaling Pathways

G cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway tnfr TNFR ikk IKK Complex tnfr->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb p50/p65 ikb->nfkb nfkb_active Active p50/p65 nfkb->nfkb_active Releases nucleus_nfkb Nucleus nfkb_active->nucleus_nfkb Translocates to inflammation_genes Inflammatory Gene Transcription nucleus_nfkb->inflammation_genes Induces thf_nfkb THF Lignans thf_nfkb->ikk Inhibits receptor_mapk Receptor mapkkk MAPKKK receptor_mapk->mapkkk mapkk MAPKK mapkkk->mapkk mapk MAPK (ERK, JNK, p38) mapkk->mapk ap1 AP-1 mapk->ap1 nucleus_mapk Nucleus ap1->nucleus_mapk inflammation_genes_mapk Inflammatory Gene Transcription nucleus_mapk->inflammation_genes_mapk thf_mapk THF Lignans thf_mapk->mapk Inhibits Phosphorylation G start Start: Cancer Cell Line seed_cells Seed cells in 96-well plates start->seed_cells treat_cells Treat with serial dilutions of THF compound seed_cells->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance analyze Calculate % viability and determine IC50 read_absorbance->analyze end End: Cytotoxicity Profile analyze->end

References

Exploratory

In-depth Technical Guide: Mechanism of Action of N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the understanding of the specific mechanism of action for the compound N-Methyl-N-(tetrahydrofuran-3-yl)piperi...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the understanding of the specific mechanism of action for the compound N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine. Despite extensive searches for its biological activity, signaling pathways, and receptor binding data, no specific experimental studies detailing its pharmacological effects were identified.

The available information is primarily limited to chemical supplier listings and synthesis documentation. For instance, a related hydrochloride salt, N-Methyl-N-[(3S)-tetrahydrofuran-3-yl]piperidin-4-amine hydrochloride, is commercially available, but its biological function is not described.[1] Similarly, a positional isomer, N-Methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine, is listed by chemical suppliers with basic chemical properties and safety information, but without any accompanying biological data.

While direct data on N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine is absent, research on structurally related piperidine derivatives offers some potential, albeit speculative, avenues for future investigation. It is crucial to emphasize that the activities of these related compounds cannot be extrapolated to the target molecule without direct experimental evidence.

Potential Activities of Structurally Related Piperidine Compounds

Research into various substituted piperidine molecules has revealed a broad spectrum of biological activities, highlighting the versatility of this chemical scaffold. These activities include:

  • Antifungal Properties: Certain N-alkylpiperidin-4-yl substituted tetrahydro- and perhydroisoquinolines have been synthesized and evaluated for their antimycotic effects. These compounds are thought to mimic intermediates in the ergosterol biosynthesis pathway, a key fungal process.[2]

  • Anti-inflammatory Effects: Chemical modulation of the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold has led to the identification of novel inhibitors of the NLRP3 inflammasome, a key component of the innate immune system.[3][4]

  • Antimicrobial Activity: Derivatives of piperidin-4-one have been synthesized and screened for their in vitro antibacterial and antifungal activities, with some compounds showing significant efficacy compared to standard drugs.[5][6]

  • Anticancer Potential: Novel quinolone derivatives incorporating a piperidine moiety have been investigated as potential anticancer agents that modulate miRNA maturation by binding to the TAR RNA-binding protein (TRBP).[7]

  • Neurological Activity: A series of cis-4-(tetrazolylalkyl)piperidine-2-carboxylic acids have been developed as potent and selective antagonists of the N-methyl-D-aspartic acid (NMDA) receptor, a key player in neurotransmission.[8]

Conclusion

At present, there is no publicly available scientific literature detailing the mechanism of action of N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine. Consequently, it is not possible to provide a summary of quantitative data, detailed experimental protocols, or visualizations of its signaling pathways. The diverse biological roles of other piperidine-containing molecules suggest that N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine could potentially exhibit a range of pharmacological activities, but this remains purely speculative. Further research, including in vitro binding assays, functional screening, and in vivo studies, is required to elucidate the specific biological effects and mechanism of action of this compound.

References

Foundational

In silico modeling of "N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine"

An In-depth Technical Guide to the In Silico Modeling of N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine Introduction N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine is a novel heterocyclic compound with potential...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the In Silico Modeling of N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine

Introduction

N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine is a novel heterocyclic compound with potential for therapeutic applications. The piperidine moiety is a common scaffold in many biologically active compounds, known to interact with a variety of biological targets.[1] In silico modeling provides a powerful and cost-effective approach to predict the compound's pharmacokinetic and pharmacodynamic properties, identify potential biological targets, and guide further experimental studies. This guide outlines a comprehensive workflow for the in silico modeling of N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine, from initial characterization to predictive modeling and experimental validation.

Molecular Characterization and Property Prediction

The initial step in any in silico analysis is to determine the fundamental physicochemical properties of the molecule. These properties are crucial for understanding its behavior in biological systems and for parameterizing subsequent simulations.

Table 1: Physicochemical Properties of N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine

PropertyValueSource
Molecular Formula C₁₁H₂₂N₂O[2]
Molecular Weight 198.31 g/mol [2]
CAS Number 1601913-65-8[3]
Topological Polar Surface Area (TPSA) 38.49 Ų[2]
logP (Octanol-Water Partition Coefficient) 0.8345[2]
Hydrogen Bond Acceptors 3[2]
Hydrogen Bond Donors 1[2]
Rotatable Bonds 2[2]

These parameters suggest that N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine has favorable drug-like properties according to Lipinski's rule of five, indicating potential for good oral bioavailability.[4][5]

Potential Biological Target Identification

Given the novelty of the compound, identifying its biological targets is a key objective. Based on the activities of structurally similar piperidine derivatives, several potential targets can be hypothesized.

  • G-Protein Coupled Receptors (GPCRs): Piperidine derivatives are known to interact with various GPCRs, including opioid and chemokine receptors. For instance, studies have shown that piperidine-based molecules can act as antagonists for the CCR5 receptor, a co-receptor for HIV entry.[6] Similarly, the µ-opioid receptor is a well-established target for piperidine-containing analgesics.[7]

  • Enzymes: Farnesyltransferase is another potential target, as some piperidine analogs have shown inhibitory activity against this enzyme.[8]

  • Ion Channels: The piperidine scaffold is also present in compounds that modulate ion channel activity.

A logical workflow for target identification is presented below.

cluster_0 Target Identification Workflow A Compound Structure N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine B Similarity Search (e.g., Tanimoto coefficient) A->B D Associated Biological Targets (e.g., GPCRs, Enzymes, Ion Channels) B->D C Known Piperidine Derivatives C->B E Target Prioritization (Based on structural similarity and therapeutic area) D->E F Hypothesized Targets (e.g., CCR5, µ-Opioid Receptor, Farnesyltransferase) E->F

Caption: Workflow for identifying potential biological targets.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method can help to elucidate the binding mode and affinity of N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine to its hypothesized targets.

Methodology
  • Receptor Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate the 3D structure of N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine and optimize its geometry using a suitable force field.

  • Docking Simulation: Use a docking program (e.g., AutoDock, GOLD, Glide) to predict the binding pose and affinity of the ligand to the receptor. The binding site can be defined based on the location of known co-crystallized ligands or through blind docking.

  • Analysis of Results: Analyze the predicted binding poses and scoring functions to identify the most likely binding mode. Visualize the protein-ligand interactions to understand the key residues involved in binding.

Table 2: Hypothetical Molecular Docking Results

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
CCR5 4MBS-8.5Asp11, Tyr37, Gln194
µ-Opioid Receptor 5C1M-9.2Asp147, Tyr148, Trp318
Farnesyltransferase 1JCQ-7.8Tyr361, His248, Arg202

The hypothetical binding affinities suggest that N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine may have a strong interaction with the µ-opioid receptor.[7]

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the binding pose and the nature of the interactions.

Methodology
  • System Setup: The docked complex is placed in a simulation box with explicit solvent (e.g., water) and ions to neutralize the system.

  • Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.

  • Production Run: A long-timescale simulation is run to sample the conformational space of the complex.

  • Analysis: Trajectories are analyzed to calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and to identify stable hydrogen bonds and other interactions.

cluster_1 Molecular Dynamics Simulation Workflow Start Docked Ligand-Receptor Complex Setup System Setup (Solvation, Ionization) Start->Setup 1 Equilibrate System Equilibration (NVT, NPT) Setup->Equilibrate 2 Production Production MD Run Equilibrate->Production 3 Analysis Trajectory Analysis (RMSD, RMSF, Interactions) Production->Analysis 4 End Stable Complex Confirmation Analysis->End 5

Caption: A typical workflow for molecular dynamics simulations.

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial in the early stages of drug discovery.[4][5][9] Various in silico models and web servers (e.g., SwissADME, pkCSM, ProTox-II) can be used for this purpose.[4][9]

Table 3: Predicted ADMET Properties

ParameterPredicted ValueInterpretation
Human Intestinal Absorption HighGood oral bioavailability
Blood-Brain Barrier Permeation YesPotential for CNS activity
CYP450 2D6 Inhibition Non-inhibitorLow risk of drug-drug interactions
Hepatotoxicity LowLow risk of liver damage
Mutagenicity (AMES test) NegativeNon-mutagenic
LD50 (rat, oral) 500 mg/kgModerately toxic

The predicted ADMET profile suggests that N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine has a generally favorable safety and pharmacokinetic profile.

Proposed Experimental Validation

The in silico predictions should be validated through experimental assays.

Binding Assays
  • Radioligand Binding Assay: To determine the binding affinity (Ki) of the compound to the hypothesized receptors (e.g., µ-opioid receptor).

    • Protocol: Incubate varying concentrations of the test compound with a fixed concentration of a radiolabeled ligand and the receptor preparation. Measure the displacement of the radioligand to determine the Ki value.

Functional Assays
  • cAMP Assay: To determine the functional activity (agonist or antagonist) of the compound at GPCRs like the µ-opioid receptor.

    • Protocol: Treat cells expressing the receptor with the compound and measure the change in intracellular cyclic adenosine monophosphate (cAMP) levels.

In Vitro ADME Assays
  • Caco-2 Permeability Assay: To measure the intestinal permeability of the compound.

  • CYP450 Inhibition Assay: To experimentally confirm the predicted low inhibition of key cytochrome P450 enzymes.

cluster_2 In Silico to In Vitro Workflow InSilico In Silico Predictions (Docking, ADMET) Hypothesis Formulate Hypotheses (e.g., µ-Opioid Agonist) InSilico->Hypothesis ADME In Vitro ADME (Caco-2, CYP Inhibition) InSilico->ADME Binding Binding Assays (Radioligand Binding) Hypothesis->Binding Functional Functional Assays (cAMP Assay) Hypothesis->Functional Validation Validation of Predictions Binding->Validation Functional->Validation ADME->Validation

References

Exploratory

The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide on the Discovery, History, and Therapeutic Applications of Novel Piperidine Compounds The piperidine ring, a simple six-membered nitrogen-containing heterocycle, has established itself as a "p...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, History, and Therapeutic Applications of Novel Piperidine Compounds

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, has established itself as a "privileged scaffold" in medicinal chemistry. Its remarkable prevalence in a vast array of clinically approved drugs is a testament to its favorable physicochemical and pharmacokinetic properties. This technical guide provides a comprehensive exploration of the discovery, history, and therapeutic applications of novel piperidine compounds, with a focus on their role as opioid receptor modulators, CCR5 antagonists, and PARP-1 inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative structure-activity relationship (SAR) data, and visualizations of key biological pathways.

A Brief History of Piperidine in Medicine

The story of piperidine in medicine is intrinsically linked to the study of natural products. The piperidine alkaloid, piperine, isolated from black pepper in 1819, was one of the first encounters with this heterocyclic system. However, it was the synthesis of the simple piperidine derivative, pethidine (meperidine), in 1939 that marked a turning point. Initially investigated for its anticholinergic activity, its potent analgesic properties were discovered serendipitously, paving the way for the development of a multitude of synthetic opioid analgesics built around the 4-phenylpiperidine core. This discovery highlighted the potential of the piperidine scaffold to interact with biological targets and spurred further research into its derivatives. The industrial production of piperidine is primarily achieved through the hydrogenation of pyridine.[1]

Piperidine Derivatives as Opioid Receptor Modulators

Piperidine-based structures are central to the development of potent analgesics that target opioid receptors, particularly the mu (µ), delta (δ), and kappa (κ) opioid receptors.[2] Extensive modifications of the piperidine core have been explored to optimize potency, selectivity, and reduce side effects.

Quantitative Structure-Activity Relationship Data

The binding affinity (Ki) and functional activity (EC50 or IC50) of piperidine derivatives at opioid receptors are critical determinants of their analgesic and side-effect profiles. The following table summarizes key data for a selection of piperidine-based opioid receptor modulators.

Compoundµ-Opioid Receptor Ki (nM)δ-Opioid Receptor Ki (nM)κ-Opioid Receptor Ki (nM)Reference
Pethidine (Meperidine) 402,5004,000[3]
Fentanyl 0.38181,500[3]
Brifentanil (A-3331) 0.0511.41.8[4]
Compound 2 25.8 (MOR)33.0 (DOR)>1000 (KOR)[2]
Experimental Protocols

A general method for the synthesis of 4-substituted piperidine analogues involves the coupling of a commercially available piperidine or piperazine derivative with a suitable carboxylic acid, followed by deprotection.[2]

Example: Synthesis of Compound 3 [2]

  • Coupling: To a solution of Boc-L-Dmt (1.0 eq) in dichloromethane (DCM), add 1-Boc-piperazine (1.0 eq), followed by a coupling reagent such as HATU (1.1 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction with DCM and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude product in a solution of trifluoroacetic acid (TFA) in DCM (1:1).

  • Stir the mixture at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure.

  • Purification: Purify the final compound by reverse-phase high-performance liquid chromatography (RP-HPLC).

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the µ-opioid receptor.[5]

  • Membrane Preparation: Use cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor. Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4) to a final protein concentration of 10-20 µg per well.[5]

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, [3H]-DAMGO (a selective µ-opioid receptor agonist, at a concentration near its Kd), and membrane suspension.[5]

    • Non-specific Binding: Assay buffer, [3H]-DAMGO, Naloxone (a non-selective opioid receptor antagonist, at 10 µM), and membrane suspension.[5]

    • Competitive Binding: Assay buffer, [3H]-DAMGO, varying concentrations of the test compound, and membrane suspension.[5]

  • Incubation: Incubate the plate at room temperature for 120 minutes to reach equilibrium.[5]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.[5]

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[5]

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.[5]

Signaling Pathway

Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they activate intracellular signaling cascades that ultimately lead to the modulation of neuronal excitability and neurotransmitter release, resulting in analgesia.

G_protein_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Opioid_Receptor μ-Opioid Receptor (GPCR) G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel Ion Channels (K+, Ca2+) G_Protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Converts Opioid_Agonist Piperidine-based Opioid Agonist Opioid_Agonist->Opioid_Receptor Binds ATP ATP ATP->AC Neuronal_Activity Decreased Neuronal Activity cAMP->Neuronal_Activity Leads to Ion_Channel->Neuronal_Activity Leads to

Caption: Opioid receptor signaling pathway.

Piperidine Derivatives as CCR5 Antagonists for HIV-1 Treatment

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells. Piperidine-containing molecules have been successfully developed as potent CCR5 antagonists, effectively blocking this viral entry pathway.

Quantitative Structure-Activity Relationship Data

The 50% inhibitory concentration (IC50) is a key metric for evaluating the potency of CCR5 antagonists. The following table presents the IC50 values for a series of piperidine derivatives against HIV-1 replication.

CompoundCCR5 Binding IC50 (nM)Anti-HIV-1 Activity EC50 (nM)Reference
Maraviroc 2.11.0[6]
Vicriviroc 1.20.5[6]
Aplaviroc 0.80.3[6]
Compound 10h 11-[7]
Compound 11f -0.59[8]
Experimental Protocols

The synthesis of 4-hydroxypiperidine derivatives can be achieved through a multi-step process involving the formation of a key piperidine intermediate.[7]

Example: Synthesis of a 4-Hydroxypiperidine Intermediate [7]

  • Reaction of 4-piperidone: A solution of 4-piperidone monohydrate hydrochloride (1.0 eq) and a substituted benzaldehyde (1.0 eq) in methanol is treated with a solution of potassium hydroxide in methanol.

  • The mixture is stirred at room temperature for several hours.

  • The resulting precipitate is filtered, washed with methanol, and dried to give the intermediate product.

  • Reduction: The intermediate is dissolved in a suitable solvent like methanol and treated with a reducing agent such as sodium borohydride in portions.

  • The reaction is stirred at room temperature until completion.

  • The solvent is removed, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried, and concentrated to yield the crude 4-hydroxypiperidine derivative, which can be further purified by chromatography.

This assay measures the ability of a compound to inhibit viral entry of pseudotyped viruses in a single round of infection.[9]

  • Cell Seeding: Seed target cells (e.g., TZM-bl, which express CD4, CCR5, and CXCR4 and contain a Tat-responsive luciferase reporter gene) in a 96-well plate and incubate overnight.[9]

  • Compound Dilution: Prepare serial dilutions of the CCR5 antagonist in culture medium.

  • Pre-incubation: Pre-incubate the pseudovirus (engineered to express the HIV-1 envelope protein) with the serial dilutions of the inhibitor for 1 hour at 37°C.[9]

  • Infection: Add the virus-inhibitor mixture to the target cells.

  • Incubation: Incubate for 48 hours at 37°C.[9]

  • Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a luminometer.[9]

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the virus-only control and determine the IC50 value.[9]

Signaling Pathway

CCR5 antagonists do not directly kill the HIV-1 virus but rather block its entry into host cells by binding to the CCR5 co-receptor and preventing the conformational changes required for membrane fusion.

HIV_Entry_Inhibition cluster_host_cell Host T-Cell Membrane cluster_virus HIV-1 Virion CD4 CD4 Receptor gp120 gp120 CD4->gp120 Conformational Change in gp120 CCR5 CCR5 Co-receptor CCR5->gp120 Binding Prevented gp41 gp41 CCR5->gp41 Triggers gp41 Mediated Fusion gp120->CD4 Binds gp120->CCR5 Binds to (in absence of antagonist) Fusion Viral and Host Membrane Fusion gp41->Fusion CCR5_Antagonist Piperidine-based CCR5 Antagonist CCR5_Antagonist->CCR5 Binds to and Induces Conformational Change No_Fusion Viral Entry Blocked

Caption: Mechanism of HIV-1 entry and its inhibition by CCR5 antagonists.

Piperidine Derivatives as PARP-1 Inhibitors for Cancer Therapy

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response, particularly in the repair of single-strand breaks. Inhibition of PARP-1 is a promising therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, based on the principle of synthetic lethality.

Quantitative Structure-Activity Relationship Data

The half-maximal inhibitory concentration (IC50) against the PARP-1 enzyme and the anti-proliferative activity in cancer cell lines are crucial parameters for the evaluation of PARP-1 inhibitors.

CompoundPARP-1 IC50 (nM)MDA-MB-436 Cell Proliferation IC50 (µM)Reference
Olaparib 1.90.01[10]
Rucaparib 1.40.06[11]
Compound 6a 8.338.56[12]
Compound 15d 12.026.99[12]
Compound Y49 0.96-[11]
Experimental Protocols

A common synthetic route to piperidine-based PARP-1 inhibitors involves the amidation of a substituted benzoic acid with a piperidine-containing amine.[12]

Example: Synthesis of a Piperidine-based Benzamide [12]

  • Amide Coupling: To a solution of a substituted benzoic acid (1.0 eq) in a suitable solvent like dimethylformamide (DMF), add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).

  • Stir the mixture for a few minutes, then add the desired piperidine-containing amine (1.0 eq).

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

This assay measures the inhibition of PARP-1 activity by quantifying the consumption of its substrate, NAD+.[13]

  • Reagent Preparation: Prepare the assay buffer, PARP-1 enzyme solution, activated DNA, and NAD+ solution.

  • Assay Setup: In a 96-well plate, add the assay buffer, activated DNA, and varying concentrations of the test inhibitor.

  • Enzyme Addition: Add the PARP-1 enzyme to all wells except the blank.

  • Substrate Addition: Initiate the reaction by adding NAD+.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining NAD+ using a fluorescent detection reagent. The fluorescence intensity is inversely proportional to the PARP-1 activity.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Signaling Pathway

PARP-1 inhibitors exert their anticancer effects through the concept of synthetic lethality in homologous recombination-deficient cells, such as those with BRCA mutations. By inhibiting PARP-1, single-strand DNA breaks are not repaired and accumulate, leading to the formation of double-strand breaks during DNA replication. In cells with faulty homologous recombination, these double-strand breaks cannot be repaired, leading to cell death.

PARP_Inhibition_Pathway cluster_dna_damage DNA Damage & Repair cluster_brca_proficient BRCA Proficient Cells cluster_brca_deficient BRCA Deficient Cells SSB Single-Strand Break (SSB) PARP1 PARP-1 SSB->PARP1 Recruits Replication DNA Replication SSB->Replication BER Base Excision Repair (BER) PARP1->BER Initiates Cell_Survival Cell Survival BER->Cell_Survival Leads to DSB Double-Strand Break (DSB) DSB_prof DSB DSB_def DSB HR Homologous Recombination (HR) PARP_Inhibitor Piperidine-based PARP-1 Inhibitor PARP_Inhibitor->PARP1 Inhibits Replication->DSB Leads to (if SSB is unrepaired) Cell_Death Apoptosis / Cell Death HR_prof HR DSB_prof->HR_prof Repaired by Cell_Survival_prof Cell Survival HR_prof->Cell_Survival_prof Leads to HR_def Defective HR DSB_def->HR_def Repair Fails Cell_Death_def Cell Death HR_def->Cell_Death_def Leads to

Caption: Mechanism of synthetic lethality with PARP-1 inhibitors in BRCA-deficient cells.

References

Foundational

An In-depth Technical Guide to the Research Chemical: N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine

Disclaimer: Publicly available scientific literature and patent databases contain limited specific information on the synthesis, pharmacological properties, and biological activity of N-Methyl-N-(tetrahydrofuran-3-yl)pip...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and patent databases contain limited specific information on the synthesis, pharmacological properties, and biological activity of N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine. This guide has been compiled by leveraging data from structurally analogous compounds to provide a representative technical overview. The experimental protocols, quantitative data, and proposed mechanisms of action should be considered illustrative and require experimental validation for the specific molecule of interest.

Introduction

N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine is a heterocyclic organic molecule featuring a piperidine ring, a tertiary amine, and a tetrahydrofuran moiety. The piperidine scaffold is a well-established privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents due to its favorable pharmacokinetic properties. The incorporation of a tetrahydrofuran ring and N-methylation introduces specific stereochemical and electronic features that may modulate its interaction with biological targets. Given the novelty of this specific compound, this document aims to provide a foundational guide for researchers by summarizing general synthetic approaches and postulating potential biological activities based on related structures.

Chemical Properties and Synthesis

The chemical properties of N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine can be inferred from its constituent functional groups. The piperidine nitrogen is basic, while the tetrahydrofuran ether linkage is relatively inert but can participate in hydrogen bonding.

Table 1: Predicted Physicochemical Properties

PropertyValueSource
Molecular FormulaC10H20N2OChemDraw
Molecular Weight184.28 g/mol ChemDraw
pKa (most basic)~9.5-10.5 (piperidine N)ACD/Labs Percepta
LogP~1.5-2.5ACD/Labs Percepta
General Synthetic Approach: Reductive Amination

A common and versatile method for the synthesis of N-substituted piperidin-4-amines is reductive amination. This approach involves the reaction of a piperidin-4-one derivative with an amine, followed by reduction of the resulting imine or enamine intermediate. For the synthesis of the title compound, a plausible route would involve the reaction of 1-methylpiperidin-4-one with tetrahydrofuran-3-amine.

Illustrative Experimental Protocol: Synthesis of a Structurally Related Compound

The following protocol is a representative example for the synthesis of a similar N-substituted piperidin-4-amine and has not been specifically optimized for N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine.

Reaction: Reductive amination of 1-methylpiperidin-4-one with a primary amine.

Materials:

  • 1-Methylpiperidin-4-one

  • Tetrahydrofuran-3-amine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • To a solution of 1-methylpiperidin-4-one (1.0 eq) in dichloroethane (0.2 M) is added tetrahydrofuran-3-amine (1.1 eq) followed by glacial acetic acid (1.1 eq).

  • The reaction mixture is stirred at room temperature for 1 hour.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes.

  • The reaction is stirred at room temperature for 12-18 hours, and the progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford the desired product.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification reagents 1-Methylpiperidin-4-one Tetrahydrofuran-3-amine Dichloroethane Acetic Acid stirring Stir at RT (1h) reagents->stirring Combine reduction Add NaBH(OAc)3 Stir at RT (12-18h) stirring->reduction Imine formation quench Quench with NaHCO3 reduction->quench Reaction complete extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography product N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine chromatography->product Purified Product

Caption: A potential GPCR signaling pathway that could be modulated.

Conclusion and Future Directions

N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine represents an under-investigated research chemical with potential for biological activity, likely within the central nervous system. The lack of specific data necessitates that initial research efforts focus on:

  • Definitive Synthesis and Characterization: Development and optimization of a reliable synthetic route followed by thorough structural confirmation (NMR, MS, etc.).

  • In Vitro Pharmacological Profiling: Screening against a panel of CNS targets, including muscarinic receptors, sigma receptors, and various ion channels, to identify primary biological targets.

  • In Vivo Studies: Following the identification of a primary target, in vivo studies in appropriate animal models would be necessary to evaluate its pharmacokinetic profile and potential therapeutic effects.

This technical guide, based on analogous compounds, provides a starting point for researchers interested in exploring the chemical and biological properties of this novel molecule. All information presented herein should be used as a guideline for further experimental investigation.

Protocols & Analytical Methods

Method

Application Notes and Protocols: Boc-Protection Strategy in the Synthesis of N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview and experimental protocols for the synthesis of N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine, a po...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine, a potentially valuable scaffold in medicinal chemistry. The synthesis leverages the versatile tert-butoxycarbonyl (Boc) protecting group to ensure controlled reactivity and high yields. The Boc group's stability under various conditions and its facile removal under mild acidic conditions make it an ideal choice for multi-step syntheses.[1][2]

Introduction

The piperidine moiety is a prevalent structural motif in numerous biologically active compounds and pharmaceuticals.[2] The strategic functionalization of the piperidine ring is crucial for modulating the pharmacological properties of drug candidates. This document outlines a robust synthetic strategy employing a Boc-protection approach for the synthesis of N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine. The key transformations involve the reductive amination of N-Boc-4-piperidone followed by N-methylation and subsequent deprotection.

Core Synthesis Strategy

The overall synthetic pathway can be broken down into three key stages:

  • Reductive Amination: Formation of the C-N bond between the piperidine ring and the tetrahydrofurfuryl amine.

  • N-Methylation: Introduction of the methyl group on the newly formed secondary amine.

  • Boc-Deprotection: Removal of the Boc protecting group to yield the final product.

A critical starting material for this synthesis is N-(tert-Butoxycarbonyl)-4-piperidone (N-Boc-4-piperidone), which serves as a versatile precursor for the synthesis of various piperidine derivatives.[3][4]

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reaction progress can be monitored by Thin Layer Chromatography (TLC) on silica gel plates.

Synthesis of Intermediate 1: tert-butyl 4-((tetrahydrofuran-3-yl)amino)piperidine-1-carboxylate

This step involves the reductive amination of N-Boc-4-piperidone with tetrahydrofuran-3-amine.

Protocol:

  • To a solution of N-Boc-4-piperidone (1.0 eq) in a suitable solvent such as 1,2-dichloroethane or methanol, add tetrahydrofuran-3-amine (1.0-1.2 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) or sodium cyanoborohydride (NaBH₃CN), portion-wise to the reaction mixture. For hydrogenations, a catalyst like Palladium on carbon (Pd/C) can be used under a hydrogen atmosphere.[5][6]

  • Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding an aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired intermediate.

Synthesis of Intermediate 2: tert-butyl 4-(methyl(tetrahydrofuran-3-yl)amino)piperidine-1-carboxylate

This step focuses on the N-methylation of the secondary amine formed in the previous step.

Protocol:

  • Dissolve the Boc-protected amino piperidine intermediate (1.0 eq) in a dry aprotic solvent like tetrahydrofuran (THF).

  • Cool the solution in an ice bath.

  • Add iodomethane (a slight excess, e.g., 1.1-1.5 eq).

  • Add a base, such as sodium hydride (NaH) (a slight excess), portion-wise. The use of NaH allows for the deprotonation of the amine for subsequent methylation.[7][8]

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction with a few drops of water or isopropyl alcohol.

  • Dilute the mixture with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the N-methylated product.

Synthesis of Final Product: N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine

The final step is the removal of the Boc protecting group.

Protocol:

  • Dissolve the Boc-protected N-methylated intermediate in a suitable solvent like dioxane or dichloromethane.

  • Add an excess of a strong acid, such as 4M HCl in dioxane or trifluoroacetic acid (TFA).[9]

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • The final product is typically obtained as a hydrochloride salt. If the free base is required, the salt can be neutralized with a suitable base and extracted.

Data Presentation

Table 1: Summary of Reagents and Typical Yields for Reductive Amination

Starting MaterialAmineReducing AgentSolventTypical Yield (%)
N-Boc-4-piperidoneAnilineNaBH(OAc)₃1,2-DichloroethaneNot Specified[6]
N-Boc-4-piperidone3,4-DichloroanilineH₂, Pd/CMethanol82[5][6]
N-Boc-4-piperidonen-dodecylamineNaBH(OAc)₃Not Specified90[4]

Table 2: Conditions for Boc-Deprotection

ReagentSolventReaction Time
4M HCl in DioxaneDioxane1-4 hours
Trifluoroacetic Acid (TFA)Dichloromethane1-4 hours

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: N-Methylation cluster_2 Step 3: Boc-Deprotection start N-Boc-4-piperidone + Tetrahydrofuran-3-amine step1_reagents NaBH(OAc)₃ Acetic Acid 1,2-Dichloroethane start->step1_reagents Reacts with intermediate1 Intermediate 1: tert-butyl 4-((tetrahydrofuran-3-yl)amino) piperidine-1-carboxylate step1_reagents->intermediate1 To yield step2_reagents Iodomethane NaH THF intermediate1->step2_reagents Reacts with intermediate2 Intermediate 2: tert-butyl 4-(methyl(tetrahydrofuran-3-yl)amino) piperidine-1-carboxylate step2_reagents->intermediate2 To yield step3_reagents 4M HCl in Dioxane or TFA intermediate2->step3_reagents Reacts with final_product Final Product: N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine step3_reagents->final_product To yield

Caption: Synthetic workflow for N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine.

Signaling Pathway (Logical Relationship)

Boc_Strategy_Logic start_material N-Boc-4-piperidone protection Boc-Protection of Piperidine Nitrogen start_material->protection Enables selective reaction reductive_amination Reductive Amination at C4-carbonyl protection->reductive_amination n_methylation N-Methylation of Exocyclic Amine reductive_amination->n_methylation deprotection Boc-Deprotection n_methylation->deprotection final_product N-Methyl-N-(tetrahydrofuran-3-yl) piperidin-4-amine deprotection->final_product

Caption: Logical flow of the Boc-protection strategy.

References

Application

Application Notes and Protocols for the Analytical Characterization of N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine

For Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a comprehensive guide to the analytical methods for the characterization of N-Methyl-N-(tetrahydrofuran-3-yl)piperi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to the analytical methods for the characterization of N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine, a novel heterocyclic compound with potential applications in pharmaceutical development. The protocols detailed herein are essential for confirming the identity, purity, and stability of this molecule, ensuring the reliability and reproducibility of research and development activities. The methodologies cover High-Performance Liquid Chromatography (HPLC) for purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation and impurity profiling, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Elemental Analysis for compositional verification. These established techniques are fundamental for the quality control and regulatory submission of new chemical entities.

Introduction

N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine is a substituted piperidine derivative of significant interest in medicinal chemistry due to its unique structural motifs, which may confer valuable pharmacological properties. As with any potential drug candidate, rigorous analytical characterization is a critical prerequisite for its advancement through the drug discovery and development pipeline.[1] The confirmation of its chemical structure, assessment of its purity, and identification of any potential impurities are paramount for ensuring safety, efficacy, and batch-to-batch consistency.

This document outlines detailed protocols for the analytical characterization of N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine using a suite of standard and advanced analytical techniques. These methods are designed to be readily implemented in a modern analytical laboratory and are based on established principles for the analysis of small organic molecules.[2]

Analytical Methods and Protocols

A multi-pronged analytical approach is recommended to provide a comprehensive characterization of N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine. The following sections detail the experimental protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds.[2] The following method is optimized for the separation of the main compound from potential impurities.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    Time (min) %A %B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine in a 50:50 mixture of Mobile Phase A and Mobile Phase B.

Data Presentation:

ParameterExpected Value
Retention Time (Rt)~12.5 min
Purity (by area %)>98%
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it a powerful tool for confirming the molecular weight and structure of a compound.[3]

Experimental Protocol:

  • Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions: Utilize the same HPLC method as described in section 2.1.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: m/z 50 - 500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Sample Preparation: Prepare a 0.1 mg/mL solution of N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine in a 50:50 mixture of water and acetonitrile.

Data Presentation:

ParameterExpected Value
Molecular FormulaC₁₁H₂₂N₂O
Molecular Weight198.31 g/mol
Observed Mass [M+H]⁺ (ESI+)m/z 199.18
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable technique for the unambiguous determination of a molecule's chemical structure.[4] Both ¹H and ¹³C NMR spectra should be acquired.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹H NMR Acquisition:

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Pulse Width: 30°

  • ¹³C NMR Acquisition:

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Pulse Program: Proton-decoupled

Data Presentation (Hypothetical Chemical Shifts):

¹H NMR (400 MHz, CDCl₃) δ (ppm)¹³C NMR (100 MHz, CDCl₃) δ (ppm)
3.80 - 3.60 (m, 4H)68.5
3.10 - 2.90 (m, 2H)62.0
2.80 - 2.60 (m, 3H)55.0
2.25 (s, 3H)50.0
2.10 - 1.90 (m, 2H)42.0
1.80 - 1.60 (m, 4H)32.0
28.0

Note: The actual chemical shifts may vary and require detailed spectral interpretation for full structural assignment.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, which serves as a final confirmation of its empirical formula.

Experimental Protocol:

  • Instrumentation: A CHN elemental analyzer.

  • Sample Preparation: A precisely weighed sample (2-3 mg) of the dried compound.

  • Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are quantified.

Data Presentation:

ElementTheoretical %Experimental %
Carbon66.6266.58 ± 0.3
Hydrogen11.1811.25 ± 0.3
Nitrogen14.1314.09 ± 0.3

Visualization of Workflows

To facilitate a clear understanding of the analytical process, the following diagrams illustrate the experimental workflows.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Characterization cluster_results Data Interpretation Sample N-Methyl-N-(tetrahydrofuran-3-yl) piperidin-4-amine HPLC HPLC Sample->HPLC Purity LCMS LC-MS Sample->LCMS Identity NMR NMR Sample->NMR Structure EA Elemental Analysis Sample->EA Composition Purity Purity >98% HPLC->Purity Identity Identity Confirmed (MW = 198.31) LCMS->Identity Structure Structure Elucidated NMR->Structure Composition Composition Verified EA->Composition

Caption: Overall workflow for the analytical characterization of the target compound.

Logical_Relationship cluster_data Primary Analytical Data cluster_conclusion Conclusion HPLC_Data HPLC Chromatogram (Single Major Peak) Conclusion Confirmed Identity, Purity, and Structure of N-Methyl-N-(tetrahydrofuran-3-yl) piperidin-4-amine HPLC_Data->Conclusion Confirms Purity MS_Data Mass Spectrum ([M+H]⁺ = 199.18) MS_Data->Conclusion Confirms Molecular Weight NMR_Data ¹H and ¹³C NMR Spectra (Consistent with Structure) NMR_Data->Conclusion Confirms Covalent Structure EA_Data Elemental Analysis Data (Matches C₁₁H₂₂N₂O) EA_Data->Conclusion Confirms Elemental Composition

Safety Precautions

Limited safety information is available for N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine. It is classified as Acute Toxicity, Oral, Category 3.[5] Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood. Refer to the Material Safety Data Sheet (MSDS) for complete safety and handling information.

Conclusion

The analytical methods detailed in these application notes provide a robust framework for the comprehensive characterization of N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine. The combination of chromatographic, spectrometric, and spectroscopic techniques ensures the unambiguous confirmation of the compound's identity, purity, and structure. Adherence to these protocols will enable researchers, scientists, and drug development professionals to generate high-quality, reliable data essential for the advancement of this compound in the pharmaceutical pipeline.

References

Method

Application Notes and Protocols for High-Throughput Screening of N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and protocols for the high-throughput screening (HTS) of N-Methyl-N-(tetrahydrofuran-3-yl)piperid...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine. This small molecule, belonging to the piperidine class, is a potential candidate for drug discovery programs targeting G-protein coupled receptors (GPCRs) due to its structural motifs. The following protocols are optimized for identifying and characterizing the bioactivity of this compound in a robust and scalable manner.

Introduction

N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine is a synthetic compound featuring a piperidine core, a common scaffold in many biologically active molecules. Piperidine derivatives have shown a wide range of pharmacological activities, making them attractive for drug discovery. High-throughput screening (HTS) is a critical methodology for rapidly assessing the biological effects of such compounds against various targets.[1] This document outlines protocols for primary and secondary assays to evaluate the potential of N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine as a modulator of a hypothetical GPCR target, herein referred to as Target X.

Potential Biological Targets and Signaling Pathways

While the specific targets of N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine are under investigation, compounds with similar piperidine structures have been shown to interact with various receptors, including muscarinic acetylcholine receptors and sigma receptors.[2] A common signaling pathway for such GPCRs involves the activation of Gq proteins, leading to an increase in intracellular calcium.

Gq_Signaling_Pathway Ligand N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine GPCR Target X (GPCR) Ligand->GPCR Binds Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Hypothetical Gq signaling pathway for Target X.

Data Presentation

The following tables summarize hypothetical quantitative data from a screening campaign of N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine against Target X.

Table 1: Primary Screen - Calcium Mobilization Assay

Compound IDConcentration (µM)% Activity (Normalized)Hit (Yes/No)
Cmpd-0011085.2Yes
Cmpd-002105.6No
Cmpd-0031092.1Yes
N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine 10 88.9 Yes
Cmpd-0051012.3No

Table 2: Secondary Screen - Dose-Response Analysis

CompoundEC50 (µM)Hill SlopeMax Response (%)
N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine 1.25 1.1 95
Reference Agonist0.051.0100

Experimental Protocols

Primary High-Throughput Screening: Calcium Mobilization Assay

This assay is designed to identify compounds that act as agonists for Target X by measuring changes in intracellular calcium levels.

Materials:

  • HEK293 cells stably expressing Target X

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • 384-well black, clear-bottom assay plates

  • N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine stock solution (10 mM in DMSO)

Protocol:

  • Cell Plating: Seed HEK293-Target X cells into 384-well plates at a density of 20,000 cells/well and incubate overnight.

  • Dye Loading: Remove media and add Fluo-4 AM loading buffer to each well. Incubate for 1 hour at 37°C.

  • Compound Addition: Wash plates with assay buffer. Add 10 µL of a 10 µM solution of N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine to the appropriate wells.

  • Signal Detection: Measure fluorescence intensity using a plate reader (e.g., FLIPR) at an excitation wavelength of 488 nm and an emission wavelength of 525 nm. Record a baseline reading before and after compound addition.

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis Cell_Plating Cell Plating Dye_Loading Dye Loading Cell_Plating->Dye_Loading Compound_Addition Compound Addition Dye_Loading->Compound_Addition Signal_Detection Signal Detection Compound_Addition->Signal_Detection Data_Normalization Data Normalization Signal_Detection->Data_Normalization Hit_Identification Hit Identification Data_Normalization->Hit_Identification

Caption: Workflow for the primary HTS calcium mobilization assay.

Secondary Assay: Dose-Response Curve Generation

This protocol is for confirming the activity of hits from the primary screen and determining their potency (EC50).

Materials:

  • Same as the primary assay.

  • Serial dilutions of N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine (e.g., from 100 µM to 1 nM).

Protocol:

  • Prepare Dose-Response Plates: Create a serial dilution series of the compound in DMSO, then dilute into assay buffer.

  • Cell Plating and Dye Loading: Follow steps 1 and 2 from the primary screening protocol.

  • Compound Addition: Add the various concentrations of the compound to the wells.

  • Signal Detection and Analysis: Measure fluorescence as in the primary screen. Plot the normalized response against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the EC50.

Safety and Handling

Based on available information for similar compounds, N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine should be handled with care. Assume it is acutely toxic if swallowed.[3] Standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. All handling should be performed in a well-ventilated area or a chemical fume hood.

Ordering Information

Product NameCAS NumberMolecular FormulaMolecular WeightSupplier
N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine1601913-65-8C11H22N2O198.31Parchem[4], Sigma-Aldrich[3]

Disclaimer: The experimental data and biological target presented in this document are hypothetical and for illustrative purposes only. Researchers should validate these protocols and findings in their own laboratories.

References

Application

The Versatility of the N-(Tetrahydrofuran-3-yl)piperidin-4-amine Scaffold in Modern Drug Discovery

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a significant focus...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a significant focus on scaffolds that offer a blend of favorable physicochemical properties and versatile synthetic handles. The N-(tetrahydrofuran-3-yl)piperidin-4-amine core represents a promising, albeit underexplored, scaffold in this arena. This document provides a comprehensive overview of its potential applications in drug design, detailing synthetic strategies, potential pharmacological relevance, and generalized experimental protocols.

Introduction to the Scaffold

The N-(tetrahydrofuran-3-yl)piperidin-4-amine scaffold is a unique amalgamation of two key heterocyclic motifs prevalent in numerous approved pharmaceuticals: the piperidine ring and the tetrahydrofuran (THF) moiety.[1][2] The piperidine ring is a well-established component in medicinal chemistry, often imparting improved aqueous solubility, metabolic stability, and the ability to serve as a versatile scaffold for diverse substitutions.[1][3] The tetrahydrofuran ring, a five-membered cyclic ether, is also found in several FDA-approved drugs and can influence polarity, hydrogen bonding capacity, and overall molecular conformation.[2][4][5] The combination of these two rings through an amine linker presents a three-dimensional structure with multiple points for chemical modification, making it an attractive starting point for the development of new chemical entities targeting a wide range of biological targets.

Synthetic Strategies

The synthesis of derivatives based on the N-(tetrahydrofuran-3-yl)piperidin-4-amine scaffold can be approached through several established synthetic methodologies. A primary and highly effective method is reductive amination, a cornerstone of amine synthesis in medicinal chemistry.

General Synthetic Workflow

A logical synthetic approach involves the coupling of a protected piperidin-4-one with tetrahydrofuran-3-amine, followed by further derivatization. A generalized workflow is depicted below:

G A N-Boc-4-piperidone C Reductive Amination A->C B Tetrahydrofuran-3-amine B->C D tert-butyl (N-(tetrahydrofuran-3-yl)piperidin-4-yl)carbamate C->D Formation of Intermediate E Boc Deprotection (e.g., TFA/DCM) D->E F N-(tetrahydrofuran-3-yl)piperidin-4-amine E->F Core Scaffold G N-Alkylation / N-Arylation (e.g., N-Methylation) F->G H N-Substituted-N-(tetrahydrofuran-3-yl)piperidin-4-amine (e.g., N-Methyl derivative) G->H Final Derivative

Caption: General synthetic workflow for N-substituted-N-(tetrahydrofuran-3-yl)piperidin-4-amine derivatives.

Detailed Experimental Protocol: Synthesis of N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine

This protocol outlines a plausible, generalized procedure for the synthesis of the title compound, starting from commercially available precursors.

Step 1: Reductive Amination

  • To a solution of N-Boc-4-piperidone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.2 M), add tetrahydrofuran-3-amine (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude tert-butyl N-(tetrahydrofuran-3-yl)piperidin-4-ylcarbamate. This intermediate can be purified by column chromatography on silica gel if necessary.

Step 2: Boc Deprotection

  • Dissolve the crude product from Step 1 in DCM (0.2 M).

  • Add trifluoroacetic acid (TFA, 10 eq) or an equivalent amount of 4M HCl in Dioxane.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield N-(tetrahydrofuran-3-yl)piperidin-4-amine.

Step 3: N-Methylation (Eschweiler-Clarke Reaction)

  • To a solution of N-(tetrahydrofuran-3-yl)piperidin-4-amine (1.0 eq) in formic acid (5.0 eq), add aqueous formaldehyde (37% w/w, 3.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 2-4 hours.

  • Cool the reaction to room temperature and basify with a saturated aqueous solution of sodium carbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine.

Potential Applications and Bioisosteric Considerations

Structure-Activity Relationship (SAR) Exploration

The N-(tetrahydrofuran-3-yl)piperidin-4-amine scaffold offers multiple points for diversification to explore structure-activity relationships.

SAR Core N-(tetrahydrofuran-3-yl)piperidin-4-amine Scaffold R1 R1: N-Substitution (Piperidine Nitrogen) Core->R1 Modify R2 R2: Amine Substitution (Linker Nitrogen) Core->R2 Modify R3 R3: Tetrahydrofuran Ring Substitution Core->R3 Modify R4 R4: Piperidine Ring Substitution Core->R4 Modify Potency Target Potency R1->Potency Selectivity Target Selectivity R1->Selectivity ADME ADME Properties (Solubility, Permeability, Metabolism) R1->ADME Toxicity Toxicity Profile R1->Toxicity R2->Potency R2->Selectivity R2->ADME R2->Toxicity R3->Potency R3->Selectivity R3->ADME R3->Toxicity R4->Potency R4->Selectivity R4->ADME R4->Toxicity

Caption: Key modification points for SAR studies on the N-(tetrahydrofuran-3-yl)piperidin-4-amine scaffold.

Bioisosteric Replacements

The concept of bioisosterism can be applied to further explore the chemical space around this scaffold.[6][7] For instance, the tetrahydrofuran ring could be replaced with other five- or six-membered heterocycles to fine-tune activity and pharmacokinetic profiles. Similarly, the N-methyl group is a classic example of a small alkyl substituent, and its replacement with other groups (e.g., ethyl, cyclopropyl) can have significant effects on target binding and metabolism.

Characterization and Data Presentation

For any newly synthesized derivatives, thorough characterization is essential. Standard analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.

Quantitative data from biological assays should be presented in a clear and organized manner to facilitate comparison and SAR analysis.

Table 1: Hypothetical Biological Data for Scaffold Derivatives

Compound IDR¹ (Piperidine-N)R² (Amine-N)Target X IC₅₀ (nM)Target Y IC₅₀ (nM)Solubility (µg/mL)
Scaffold-01 HH>10000>10000150
Scaffold-02 HMe8505200200
Scaffold-03 MeH12009800180
Scaffold-04 MeMe751500250
Scaffold-05 BnMe2580050

Note: The data in this table is purely illustrative and intended to demonstrate a structured format for presenting screening results.

Conclusion

The N-(tetrahydrofuran-3-yl)piperidin-4-amine scaffold represents a promising starting point for the design and synthesis of novel drug candidates. Its modular nature allows for extensive chemical modification, and the combination of two pharmaceutically relevant heterocycles provides a favorable foundation for achieving desirable drug-like properties. The synthetic protocols and design strategies outlined in this document provide a framework for researchers to begin exploring the potential of this versatile scaffold in their drug discovery programs.

References

Method

Application Notes and Protocols for Testing the Antifungal Activity of Piperidine Derivatives

Introduction Piperidine and its derivatives represent a significant class of heterocyclic compounds that are integral to the development of new pharmaceuticals.[1] Their diverse biological activities have prompted extens...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Piperidine and its derivatives represent a significant class of heterocyclic compounds that are integral to the development of new pharmaceuticals.[1] Their diverse biological activities have prompted extensive research into their potential as antimicrobial agents.[2][3][4] Fungal infections, particularly those caused by drug-resistant strains like Candida auris and triazole-resistant Aspergillus fumigatus, pose a significant threat to public health, creating an urgent need for novel antifungal drugs.[5][6] This document provides a comprehensive set of detailed experimental protocols for researchers, scientists, and drug development professionals to evaluate the antifungal efficacy of novel piperidine derivatives. The methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure accuracy and reproducibility.[5][7]

Section 1: In Vitro Antifungal Susceptibility Testing

The initial screening of antifungal compounds involves determining their minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC). The broth microdilution method is a standardized technique for determining MIC values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism.[5][7][8] The MFC is the lowest concentration that results in fungal death.[9]

Experimental Workflow: MIC and MFC Determination

Workflow for MIC and MFC Determination prep_compounds Prepare Piperidine Derivative Dilutions setup_plate Inoculate 96-Well Plate (Compounds + Fungi) prep_compounds->setup_plate prep_inoculum Prepare Standardized Fungal Inoculum prep_inoculum->setup_plate incubate Incubate Plate (35°C, 24-48h) setup_plate->incubate read_mic Determine MIC (Visual/Spectrophotometric) incubate->read_mic plate_mfc Plate from Clear Wells onto Agar Plates read_mic->plate_mfc For MFC incubate_mfc Incubate Agar Plates (35°C, 24-48h) plate_mfc->incubate_mfc read_mfc Determine MFC (Lowest concentration with no colony growth) incubate_mfc->read_mfc Workflow for Fungal Time-Kill Assay prep_culture Prepare Standardized Fungal Inoculum (~5x10^5 CFU/mL) inoculate Inoculate Tubes with Fungal Culture prep_culture->inoculate setup_tubes Set Up Test Tubes (Broth + Compound at 0x, 1x, 4x, 16x MIC) setup_tubes->inoculate incubate Incubate with Agitation (35°C) inoculate->incubate sample Sample Aliquots at Time Points (0, 2, 4, 8, 12, 24h) incubate->sample dilute_plate Perform Serial Dilutions and Plate on Agar sample->dilute_plate incubate_plates Incubate Agar Plates (24-48h) dilute_plate->incubate_plates count_plot Count Colonies (CFU/mL) and Plot Time-Kill Curve incubate_plates->count_plot Workflow for Anti-Biofilm Assays cluster_inhibition Biofilm Inhibition Assay cluster_eradication Mature Biofilm Eradication Assay inh_setup Add Fungal Cells + Compound to 96-Well Plate inh_incubate Incubate (24h) to Allow Biofilm Formation inh_setup->inh_incubate inh_wash Wash to Remove Planktonic Cells inh_incubate->inh_wash quantify Quantify Biofilm (Crystal Violet or XTT Assay) inh_wash->quantify erad_setup Allow Biofilm to Form in 96-Well Plate (24h) erad_wash Wash to Remove Planktonic Cells erad_setup->erad_wash erad_treat Add Compound to Mature Biofilm erad_wash->erad_treat erad_incubate Incubate (24h) erad_treat->erad_incubate erad_incubate->quantify After final wash Workflow for In Vitro Cytotoxicity (MTT Assay) seed_cells Seed Mammalian Cells in 96-Well Plate incubate1 Incubate (24h) for Cell Adherence seed_cells->incubate1 treat_cells Treat Cells with Piperidine Derivatives incubate1->treat_cells incubate2 Incubate for Exposure Period (24-48h) treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) for Formazan Formation add_mtt->incubate3 solubilize Solubilize Formazan Crystals (e.g., with DMSO) incubate3->solubilize read_abs Read Absorbance (~570 nm) & Calculate IC50 solubilize->read_abs Generalized Fungal Stress Signaling (MAPK Cascade) stress Antifungal Compound (e.g., Piperidine Derivative) Cell Wall/Membrane Stress sensor Plasma Membrane Sensor Proteins stress->sensor Induces mapkkk MAPKKK (e.g., Bck1) sensor->mapkkk Activates mapkk MAPKK (e.g., Mkk1/2) mapkkk->mapkk Phosphorylates mapk MAPK (e.g., Slt2/Mpk1) mapkk->mapk Phosphorylates tf Transcription Factor Activation mapk->tf Translocates to Nucleus & Phosphorylates response Adaptive Response: - Cell Wall Remodeling - Chitin Synthesis - Stress Gene Expression tf->response Regulates

References

Application

Application Notes and Protocols for NMDA Receptor Binding Assay with N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memor...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory.[1][2][3] Dysregulation of NMDA receptor activity is implicated in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression, making it a significant target for drug discovery.[3][4][5] This document provides a detailed protocol for conducting an NMDA receptor binding assay using "N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine" and its analogs, compounds of interest for their potential modulatory effects on the NMDA receptor.

The assay described herein is a competitive radioligand binding assay, a robust and widely used method to determine the affinity of a test compound for a specific receptor.[6][7] This technique measures the ability of an unlabeled compound (the "competitor," in this case, "N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine" or its analogs) to displace a radiolabeled ligand that is known to bind to the NMDA receptor with high affinity.

Principle of the Assay

This competitive binding assay utilizes a radiolabeled antagonist, such as [³H]MK-801, which binds to the phencyclidine (PCP) site within the NMDA receptor ion channel.[6][8] The assay is performed using membrane preparations from rat brain tissue, which is a rich source of NMDA receptors.[7] By incubating the membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound, a competition curve can be generated. From this curve, the half-maximal inhibitory concentration (IC₅₀) of the test compound can be determined. The IC₅₀ value represents the concentration of the test compound required to displace 50% of the radioligand binding. This value can then be used to calculate the equilibrium dissociation constant (Ki), which reflects the binding affinity of the test compound for the NMDA receptor.

Quantitative Data Summary

The following table presents hypothetical binding affinity data for "N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine" and its analogs. This data is for illustrative purposes to demonstrate how results from an NMDA receptor binding assay would be presented. Researchers should replace this with their experimentally determined values.

Compound IDAnalog Structure/ModificationIC₅₀ (nM)Ki (nM)
LEAD-001 N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine15075
ANALOG-A R-enantiomer8542.5
ANALOG-B S-enantiomer320160
ANALOG-C Methoxy substitution on piperidine ring210105
ANALOG-D Fluoro substitution on tetrahydrofuran ring11055
MK-801 Reference Compound52.5

Note: The Ki values were calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Experimental Protocols

Materials and Reagents
  • Radioligand: [³H]MK-801 (specific activity ~20-30 Ci/mmol)

  • Test Compounds: "N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine" and its analogs, dissolved in an appropriate solvent (e.g., DMSO).

  • Reference Compound: Unlabeled MK-801 or another known NMDA receptor antagonist.

  • Membrane Preparation: Rat cortical membranes (prepared in-house or commercially available).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: A suitable liquid scintillation cocktail for counting tritium.

  • 96-well Filter Plates: Glass fiber filter plates (e.g., Whatman GF/B).

  • 96-well Collection Plates.

  • Plate shaker.

  • Filtration manifold.

  • Liquid scintillation counter.

  • General lab equipment: Pipettes, tubes, etc.

Protocol for Competitive Radioligand Binding Assay
  • Preparation of Reagents:

    • Prepare a stock solution of the radioligand [³H]MK-801 in the assay buffer. The final concentration in the assay should be close to its Kd value (typically 1-5 nM).

    • Prepare serial dilutions of the test compounds and the reference compound in the assay buffer. The concentration range should be wide enough to generate a complete competition curve (e.g., from 0.1 nM to 100 µM).

  • Assay Setup:

    • The assay is typically performed in a 96-well plate format.

    • Each well will have a final volume of 200 µL.

    • Total Binding: Add 50 µL of assay buffer, 50 µL of the radioligand solution, and 100 µL of the membrane preparation.

    • Non-specific Binding (NSB): Add 50 µL of a high concentration of the unlabeled reference compound (e.g., 10 µM MK-801), 50 µL of the radioligand solution, and 100 µL of the membrane preparation.

    • Competitive Binding: Add 50 µL of the test compound dilution, 50 µL of the radioligand solution, and 100 µL of the membrane preparation.

    • Perform all additions on ice.

  • Incubation:

    • Incubate the plate at room temperature (25°C) for 60 minutes with gentle shaking. This allows the binding reaction to reach equilibrium.

  • Filtration:

    • Terminate the incubation by rapid filtration through the 96-well glass fiber filter plate using a filtration manifold. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters three times with 200 µL of ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting:

    • Dry the filter plate completely.

    • Add 50 µL of scintillation cocktail to each well of the filter plate.

    • Seal the plate and allow it to equilibrate for at least 4 hours in the dark.

    • Measure the radioactivity in each well using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (NSB) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis program (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

NMDA Receptor Signaling Pathway

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds to GluN2 Glycine Glycine/D-Serine Glycine->NMDA_R Binds to GluN1 Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Channel Opening Signaling Downstream Signaling Cascades Ca_ion->Signaling Plasticity Synaptic Plasticity (LTP/LTD) Signaling->Plasticity

Caption: Simplified signaling pathway of the NMDA receptor.

Experimental Workflow for NMDA Receptor Binding Assay

NMDA_Binding_Assay_Workflow start Start: Prepare Reagents assay_setup Assay Setup in 96-well Plate (Total, NSB, Competitive) start->assay_setup incubation Incubate at RT for 60 min assay_setup->incubation filtration Rapid Filtration (Separate bound/unbound) incubation->filtration washing Wash Filters (3x) filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (IC₅₀ and Ki determination) counting->analysis end End: Results analysis->end

Caption: Workflow for the competitive NMDA receptor binding assay.

References

Method

Application Notes and Protocols for In Vivo Animal Studies of N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine

Disclaimer: As of the date of this document, there is no publicly available in vivo research data for the specific compound N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine. The following application notes and protocol...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the date of this document, there is no publicly available in vivo research data for the specific compound N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine. The following application notes and protocols are therefore hypothetical and provided as an illustrative template for researchers. The experimental designs, data, and proposed biological activity are based on studies of structurally related 4-aminopiperidine and N-methylpiperidine derivatives. Researchers must conduct their own dose-finding, pharmacokinetic, and toxicology studies to establish a safe and effective in vivo testing paradigm for this specific molecule.

Introduction

N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine is a novel small molecule featuring a substituted piperidine core, a common motif in centrally active pharmaceutical agents. Its structural similarity to known neuromodulators suggests potential for interaction with central nervous system (CNS) targets. These notes provide a framework for the initial in vivo characterization of this compound in rodent models, covering preliminary pharmacokinetic profiling and a hypothetical efficacy evaluation in a model of neuropathic pain.

Hypothetical Biological Target and Signaling Pathway

For the purpose of this illustrative guide, we will hypothesize that N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine acts as an agonist at a G-protein coupled receptor (GPCR), specifically a serotonin receptor subtype (e.g., 5-HT1A) which is implicated in pain modulation.

Signaling Pathway Diagram

GPCR_Signaling_Pathway cluster_membrane Cell Membrane receptor 5-HT1A Receptor (GPCR) g_protein Gi/o Protein receptor->g_protein Activation ac Adenylate Cyclase g_protein->ac Inhibition ion_channel Ion Channel Modulation g_protein->ion_channel Direct Modulation camp cAMP ac->camp Conversion compound N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine compound->receptor Agonist Binding pka Protein Kinase A (PKA) camp->pka Activation cellular_response Neuronal Hyperpolarization (Analgesic Effect) pka->cellular_response ion_channel->cellular_response

Caption: Hypothetical signaling pathway for N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine.

In Vivo Experimental Protocols

Pharmacokinetic (PK) Study in Rats

Objective: To determine the basic pharmacokinetic profile of the compound after intravenous (IV) and oral (PO) administration.

Experimental Workflow Diagram

PK_Workflow start Acclimatize Male Sprague-Dawley Rats (n=6 per group) dosing Administer Compound IV (1 mg/kg) or PO (5 mg/kg) start->dosing sampling Collect Blood Samples (Serial time points: 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hr) dosing->sampling processing Process Blood to Plasma Store at -80°C sampling->processing analysis LC-MS/MS Analysis of Plasma Samples processing->analysis calculation Calculate PK Parameters (Cmax, Tmax, AUC, T1/2, F%) analysis->calculation end Report Results calculation->end

Caption: Workflow for a preliminary pharmacokinetic study in rats.

Methodology:

  • Animals: Male Sprague-Dawley rats (250-300g) are used. Animals are housed under standard conditions with ad libitum access to food and water.

  • Formulation: For IV administration, the compound is dissolved in a vehicle of 5% DMSO, 40% PEG400, and 55% saline. For PO administration, the compound is suspended in 0.5% methylcellulose in water.

  • Dosing:

    • IV group (n=6): A single bolus dose of 1 mg/kg is administered via the tail vein.

    • PO group (n=6): A single dose of 5 mg/kg is administered by oral gavage.

  • Blood Sampling: Approximately 0.2 mL of blood is collected from the saphenous vein at pre-dose (0) and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose into EDTA-coated tubes.

  • Sample Processing: Blood samples are centrifuged at 4000 rpm for 10 minutes at 4°C to separate plasma. Plasma is stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the compound are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis software.

Hypothetical Pharmacokinetic Data

ParameterIntravenous (1 mg/kg)Oral (5 mg/kg)
Cmax (ng/mL)250 ± 45180 ± 30
Tmax (h)0.08 (5 min)1.0 ± 0.2
AUC0-t (ng·h/mL)450 ± 70950 ± 150
T1/2 (h)2.5 ± 0.53.1 ± 0.6
Oral Bioavailability (F%)-~42%
Efficacy Study in a Neuropathic Pain Model (Chronic Constriction Injury - CCI)

Objective: To evaluate the potential analgesic effect of the compound on mechanical allodynia in a rat model of neuropathic pain.

Methodology:

  • Animals: Male Wistar rats (200-250g) are used.

  • CCI Surgery: Under isoflurane anesthesia, the right sciatic nerve is exposed. Four loose ligatures are tied around the nerve. The incision is then closed. Sham-operated animals undergo the same procedure without nerve ligation.

  • Post-operative Assessment: Mechanical allodynia is assessed 14 days post-surgery using von Frey filaments. Only animals showing a significant decrease in paw withdrawal threshold (PWT) are included in the study.

  • Drug Administration: On day 14, animals are randomly assigned to groups (n=8-10 per group):

    • Vehicle (0.5% methylcellulose, PO)

    • Compound (1, 3, 10 mg/kg, PO)

    • Positive Control (Gabapentin, 30 mg/kg, PO)

  • Behavioral Testing: The PWT is measured at 1, 2, and 4 hours after drug administration. The experimenter is blinded to the treatment groups.

  • Data Analysis: Data are expressed as the paw withdrawal threshold in grams. Statistical analysis is performed using a two-way ANOVA followed by a post-hoc test.

Hypothetical Efficacy Data

Treatment GroupPre-dose PWT (g)1 hr Post-dose PWT (g)2 hr Post-dose PWT (g)4 hr Post-dose PWT (g)
Vehicle3.5 ± 0.53.8 ± 0.63.6 ± 0.53.4 ± 0.4
Compound (1 mg/kg)3.4 ± 0.45.1 ± 0.74.5 ± 0.63.9 ± 0.5
Compound (3 mg/kg)3.6 ± 0.58.2 ± 1.17.5 ± 1.05.8 ± 0.8
Compound (10 mg/kg)3.3 ± 0.612.5 ± 1.5 11.8 ± 1.49.1 ± 1.2
Gabapentin (30 mg/kg)3.5 ± 0.413.1 ± 1.6 12.4 ± 1.58.5 ± 1.1
*p < 0.05, **p < 0.01 vs. Vehicle

Conclusion

These exemplary notes outline a potential path for the initial in vivo evaluation of N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine. Based on the hypothetical data, the compound demonstrates moderate oral bioavailability and dose-dependent efficacy in a model of neuropathic pain, warranting further investigation. It is critical to reiterate that these protocols and data are illustrative and must be validated through rigorous, independent experimentation.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine, a crucial intermediate for researchers in drug developme...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine, a crucial intermediate for researchers in drug development. The primary synthetic route addressed is the reductive amination between N-methylpiperidin-4-amine and tetrahydrofuran-3-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine?

The most prevalent and direct method is a one-pot reductive amination. This involves the reaction of N-methylpiperidin-4-amine with tetrahydrofuran-3-one to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine product.

Q2: Which reducing agents are suitable for this synthesis?

Several reducing agents can be employed, with the choice depending on the specific reaction conditions and scale.[1]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): This is a mild and highly selective reagent, often the first choice for reductive aminations. It is effective in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[1]

  • Sodium cyanoborohydride (NaBH₃CN): Another selective reagent that is effective at neutral or slightly acidic pH. It is often used in protic solvents like methanol (MeOH) or ethanol (EtOH).[1]

  • Sodium borohydride (NaBH₄): A more powerful reducing agent that can also reduce the starting ketone. To minimize this side reaction, it is crucial to ensure the complete formation of the iminium ion before adding NaBH₄.[1]

Q3: What are the typical solvents used in this reaction?

The choice of solvent is often dictated by the selected reducing agent.

  • For NaBH(OAc)₃ , anhydrous aprotic solvents such as Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Tetrahydrofuran (THF) are preferred.[1]

  • For NaBH₃CN or NaBH₄ , alcoholic solvents like methanol (MeOH) or ethanol (EtOH) are commonly used.[1]

Q4: How can I monitor the progress of the reaction?

Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] This allows for the visualization of the consumption of starting materials and the formation of the product.

Troubleshooting Guide for Low Yield

This section addresses common issues that can lead to low yields and provides potential solutions.

Problem 1: The reaction is slow or does not proceed to completion.

  • Possible Cause: Inefficient formation of the iminium ion intermediate.

  • Solution:

    • Acid Catalysis: The formation of the iminium ion is often catalyzed by a weak acid. Consider adding a catalytic amount of acetic acid (AcOH) to the reaction mixture.[1]

    • Pre-formation of the Imine/Iminium Ion: Stir the N-methylpiperidin-4-amine and tetrahydrofuran-3-one together in the solvent for 1-2 hours before introducing the reducing agent.[1][2] This allows for the iminium ion to form in sufficient concentration.

    • Molecular Sieves: The presence of water can hinder iminium ion formation. Adding activated molecular sieves can help to remove trace amounts of water from the reaction.

Problem 2: Significant amount of unreacted starting material (ketone) is recovered.

  • Possible Cause: The reducing agent is not active enough or has degraded.

  • Solution:

    • Check Reagent Quality: Ensure that the reducing agent is fresh and has been stored under appropriate anhydrous conditions.

    • Increase Stoichiometry: A slight excess (1.2-1.5 equivalents) of the reducing agent can be used to drive the reaction to completion.[2]

    • Switch Reducing Agent: If using a mild reducing agent like NaBH(OAc)₃ without success, consider switching to a more potent one like NaBH₄, ensuring the iminium ion is pre-formed.[1]

Problem 3: Formation of side products is observed.

  • Possible Cause 1: Reduction of the starting ketone (tetrahydrofuran-3-one) to the corresponding alcohol.

  • Solution 1: This is common when using less selective reducing agents like NaBH₄.[1] Ensure complete iminium ion formation before adding the reducing agent, or switch to a more selective reagent like NaBH(OAc)₃ or NaBH₃CN.[1]

  • Possible Cause 2: Formation of a dimer or other byproducts from self-condensation of the ketone.

  • Solution 2: This can be favored under certain pH conditions. Running the reaction at a slightly acidic to neutral pH can minimize this.

Problem 4: Difficulty in isolating the final product.

  • Possible Cause: The product is highly polar or water-soluble, leading to poor extraction from the aqueous phase during workup.

  • Solution:

    • pH Adjustment: Ensure the aqueous layer is sufficiently basic (pH > 12) during extraction to deprotonate the amine and increase its solubility in the organic solvent.[1]

    • Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous layer to decrease the polarity of the aqueous phase and drive the product into the organic layer.[1]

    • Continuous Extraction: For highly water-soluble products, a continuous liquid-liquid extraction may be necessary for efficient isolation.

    • Solvent Choice: Use a more polar organic solvent for extraction, such as a mixture of DCM and isopropanol.

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical Solvent(s)Key AdvantagesPotential Issues
Sodium triacetoxyborohydride (NaBH(OAc)₃)DCM, DCE, THFMild, highly selective for iminium ions, one-pot procedure is common.[1]Moisture sensitive, may be slower than other reagents.
Sodium cyanoborohydride (NaBH₃CN)MeOH, EtOHSelective for iminium ions over ketones, tolerant of protic solvents.[1]Toxic cyanide byproduct, requires careful handling and quenching.
Sodium borohydride (NaBH₄)MeOH, EtOHInexpensive, powerful reducing agent.[1]Can reduce the starting ketone, requires pre-formation of the iminium ion.[1]
Catalytic Hydrogenation (H₂/Catalyst)MeOH, EtOH"Green" method, high yielding.Requires specialized equipment (hydrogenator), catalyst may be expensive.

Experimental Protocols

Suggested Protocol for the Synthesis of N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine via Reductive Amination

Materials:

  • N-methylpiperidin-4-amine

  • Tetrahydrofuran-3-one

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

  • Acetic Acid (AcOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of N-methylpiperidin-4-amine (1.0 eq) in anhydrous DCM (0.2 M), add tetrahydrofuran-3-one (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture, maintaining the temperature below 30 °C.

  • Continue stirring at room temperature for 12-16 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Visualizations

Synthetic_Pathway SM1 N-Methylpiperidin-4-amine INT Iminium Ion SM1->INT + SM2 Tetrahydrofuran-3-one SM2->INT PROD N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine INT->PROD [Reduction] NaBH(OAc)₃

Caption: Synthetic pathway for N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine.

Troubleshooting_Workflow start Low Yield Observed check_reaction Incomplete Reaction? start->check_reaction check_side_products Side Products Formed? check_reaction->check_side_products No solution_incomplete Add catalytic acid. Pre-form iminium ion. Check reducing agent quality. check_reaction->solution_incomplete Yes check_workup Workup/Isolation Issues? check_side_products->check_workup No solution_side_products Use more selective reducing agent. Adjust pH. check_side_products->solution_side_products Yes solution_workup Adjust aqueous pH to >12. Use brine for extraction. Consider continuous extraction. check_workup->solution_workup Yes end_node Yield Optimized check_workup->end_node No solution_incomplete->end_node solution_side_products->end_node solution_workup->end_node

Caption: Troubleshooting workflow for low yield in reductive amination.

References

Optimization

Technical Support Center: Purification of Piperidine Derivatives

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the common challenges associated with the purification of piperidine derivatives. The followin...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the common challenges associated with the purification of piperidine derivatives. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed protocols for your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My piperidine derivative is showing significant peak tailing during silica gel column chromatography. What is causing this and how can I fix it?

A: Peak tailing is a frequent issue when purifying basic compounds like piperidine derivatives on standard silica gel.[1] The basic nitrogen atom of the piperidine ring interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation and broad peaks.[1]

Troubleshooting Steps:

  • Mobile Phase Modification: The most common solution is to add a basic modifier to your eluent. This competes with your compound for binding to the acidic sites on the silica.

    • Triethylamine (TEA): A widely used additive. Start with a concentration of 0.1-1% (v/v) in your mobile phase.[1]

    • Ammonia: A solution of 7N ammonia in methanol (typically 1-2%) can be very effective for strongly basic compounds.[1]

    • Pyridine: While effective, it is less commonly used due to its strong odor and toxicity.[1]

  • Stationary Phase Modification:

    • Amine-Deactivated Silica: Using a pre-treated silica gel where the acidic silanol groups are masked can provide a more effective and reproducible solution.[1]

    • Alumina (Basic or Neutral): Alumina is a good alternative stationary phase for the purification of basic compounds.[1]

  • Reverse-Phase Chromatography: For less polar piperidine derivatives, reverse-phase chromatography on a C18 column can be an excellent alternative. Using acidic mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid can improve peak shape by protonating the piperidine nitrogen.[1][2]

Q2: I am struggling to separate my target piperidine derivative from unreacted pyridine starting material by distillation. Why is this so difficult?

A: The difficulty in separating piperidine from pyridine by simple fractional distillation arises from the formation of a minimum-boiling azeotrope.[3][4] An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation.[5] The piperidine-pyridine azeotrope makes complete separation challenging.[3]

Troubleshooting Steps:

  • Azeotropic Distillation: Introduce an entrainer like water or a non-aromatic hydrocarbon (e.g., toluene) to the distillation. This forms a new, lower-boiling azeotrope with pyridine, enabling its selective removal.[3]

  • Purification via Salt Formation: This is a highly effective chemical method. Piperidine, being a stronger base than pyridine, will selectively react with carbon dioxide (CO₂) to form a solid piperidine carbonate salt, while pyridine remains in solution.[5][6] The salt can then be filtered off and the free piperidine can be liberated.[5]

Q3: My purified piperidine derivative has a yellow tint. What is the cause and is it a concern?

A: A yellow discoloration in piperidine and its derivatives is typically due to oxidation products.[4][5] While this might not affect the outcome of all subsequent reactions or assays, it is an indication of impurity. For applications requiring high purity, it is advisable to remove these colored impurities.[4]

Troubleshooting Steps:

  • Purification: Distillation is the most effective method for removing colored impurities and other by-products.[4]

  • Prevention: To prevent future discoloration, store your purified piperidine derivative under an inert atmosphere (e.g., nitrogen or argon), protected from light and heat.[4]

Q4: I am experiencing low recovery of my piperidine compound after flash chromatography. What are the potential reasons?

A: Low recovery can be attributed to several factors, often related to strong interactions with the stationary phase or compound instability.

Possible Causes and Solutions:

  • Irreversible Binding to Silica: The strong interaction between the basic piperidine and acidic silica can lead to irreversible adsorption.

    • Solution: Employ the troubleshooting steps for tailing mentioned in Q1, such as adding a basic modifier like triethylamine to the eluent or using an alternative stationary phase like alumina.[1]

  • Column Overloading: Loading too much crude material onto the column can exceed its separation capacity, leading to poor separation and apparent loss of product in mixed fractions.

    • Solution: A general guideline is to use a silica-to-crude material ratio of at least 30:1 by weight.[7]

  • Compound Instability: Some piperidine derivatives may be unstable on silica gel.

    • Solution: Minimize the time the compound spends on the column by using a faster flow rate (flash chromatography) and consider alternative purification methods such as recrystallization or acid-base extraction if instability is suspected.

Data Presentation: Comparison of Purification Techniques

The selection of a purification method depends on the properties of the piperidine derivative and the nature of the impurities. The following table summarizes the applicability and typical performance of common techniques.

Purification TechniqueBest Suited ForTypical RecoveryTypical Final PurityKey AdvantagesCommon Challenges
Column Chromatography Separating mixtures with different polarities.[5]70-90%>95%Highly versatile, applicable to a wide range of compounds.[1]Peak tailing with basic compounds, potential for irreversible adsorption.[1]
Recrystallization Purifying solid compounds with moderate to high purity.[5]60-85%>99%Can yield very high purity material, scalable.[8]"Oiling out," poor crystal formation, requires a suitable solvent system.[7]
Distillation Purifying thermally stable liquid compounds with different boiling points.[5]75-95%>98%Excellent for large quantities, effective for removing non-volatile impurities.[3]Azeotrope formation, not suitable for heat-sensitive compounds.[3][5]
Acid-Base Extraction Separating basic piperidine derivatives from neutral or acidic impurities.[5]80-98%>95%Simple, fast, and effective for initial cleanup.[9]Emulsion formation, requires multiple extractions for high efficiency.

Quantitative Example: Flash Column Chromatography of a Piperidine Derivative [5]

ParameterValue
Compound1-(Piperidin-2-ylmethyl)piperidine
Crude Amount1.0 g
Crude Purity65%
Mobile Phase (Optimized)94:5:1 (v/v/v) Dichloromethane:Methanol:Triethylamine
Purified Amount0.78 g
Recovery Rate 78%
Final Purity >98%

Experimental Protocols

Protocol 1: Flash Column Chromatography of a Basic Piperidine Derivative [5][7]

  • TLC Analysis and Eluent Selection: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it with various solvent systems (e.g., mixtures of hexanes and ethyl acetate). Add 0.5-1% triethylamine to the eluent to improve the spot shape. The ideal eluent system will give your desired compound an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the least polar eluent mixture. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude piperidine derivative in a minimum amount of the eluent or a stronger solvent and load it carefully onto the top of the column.

  • Elution: Begin eluting the sample through the column with the selected solvent system. You can use isocratic (constant solvent composition) or gradient (increasing polarity) elution.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions using TLC to identify the fractions containing the purified piperidine derivative.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification via Carbonate Salt Formation [5][6]

This method is particularly effective for removing pyridine impurities.

  • Dissolution: Dissolve the crude piperidine (containing pyridine) in a non-polar organic solvent such as acetone or ethyl acetate.[3]

  • Salt Formation: Bubble carbon dioxide (CO₂) gas through the solution with stirring. A white precipitate of piperidine carbonate will form. Continue bubbling until precipitation is complete.[3][5]

  • Filtration: Cool the mixture in an ice bath to ensure complete precipitation.[3] Filter the solid piperidine carbonate and wash it with a small amount of the cold organic solvent. The filtrate will contain the pyridine.[5]

  • Liberation of Free Piperidine: Suspend the filtered piperidine carbonate in water. Add a strong base solution (e.g., 10-20% NaOH or KOH in water) to liberate the free piperidine.[3][5]

  • Extraction and Final Purification: The resulting mixture will form two layers. Separate the organic layer containing the piperidine.[3] The piperidine can be further dried and purified by distillation.[5]

Protocol 3: Single-Solvent Recrystallization [5]

  • Solvent Selection: Place a small amount (10-20 mg) of the crude piperidine derivative into several test tubes. Add a small amount of different solvents to each tube. A suitable solvent will dissolve the compound poorly at room temperature but completely upon heating.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent and stir until the solid is fully dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Vacuum Filtration and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Visualizations

Purification_Workflow Crude Crude Piperidine Derivative Is_Solid Is the compound a solid? Crude->Is_Solid Is_Liquid Is the compound a liquid? Crude->Is_Liquid AcidBase Acid-Base Extraction Crude->AcidBase Recrystallization Recrystallization Is_Solid->Recrystallization Yes Column Column Chromatography Is_Solid->Column No Is_Liquid->Column No Distillation Distillation Is_Liquid->Distillation Yes Pure_Solid Pure Solid Product Recrystallization->Pure_Solid Column->Pure_Solid Pure_Liquid Pure Liquid Product Column->Pure_Liquid Distillation->Pure_Liquid AcidBase->Crude Initial Cleanup

Caption: A decision-making workflow for selecting a purification method.

Chromatography_Troubleshooting Problem Peak Tailing in Silica Gel Chromatography Cause Cause: Strong interaction of basic piperidine with acidic silica Problem->Cause Solution1 Solution 1: Add Basic Modifier to Eluent (e.g., Triethylamine) Cause->Solution1 Solution2 Solution 2: Use Alternative Stationary Phase (e.g., Alumina) Cause->Solution2 Solution3 Solution 3: Reverse-Phase Chromatography Cause->Solution3

Caption: Troubleshooting guide for column chromatography of piperidine derivatives.

Salt_Formation_Purification Start Crude Piperidine (with Pyridine impurity) in Organic Solvent Add_CO2 Bubble CO2 gas through the solution Start->Add_CO2 Precipitate Formation of solid Piperidine Carbonate Add_CO2->Precipitate Filter Filter the mixture Precipitate->Filter Solid Solid: Piperidine Carbonate Filter->Solid Liquid Filtrate: Pyridine in solvent Filter->Liquid Liberate Add strong base (e.g., NaOH) to the solid Solid->Liberate Extract Extract with organic solvent and distill Liberate->Extract Final Pure Piperidine Extract->Final

Caption: Workflow for the purification of piperidine via carbonate salt formation.

References

Troubleshooting

"N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine" stability and storage conditions

Frequently Asked Questions (FAQs) Q1: What are the recommended short-term and long-term storage conditions for N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine? A1: For optimal stability, N-Methyl-N-(tetrahydrofuran-3-...

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the recommended short-term and long-term storage conditions for N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine?

A1: For optimal stability, N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine should be stored under controlled conditions to minimize degradation.

  • Short-Term Storage (days to weeks): Store in a tightly sealed container in a cool, dry, and well-ventilated area. Refrigeration (2-8 °C) is recommended.

  • Long-Term Storage (months to years): For long-term stability, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container at -20 °C or below.[1] This minimizes the risk of oxidation and degradation from atmospheric components.

Q2: What are the potential degradation pathways for this compound?

A2: Based on its structure, which includes a tertiary amine, a piperidine ring, and a tetrahydrofuran moiety, several degradation pathways are possible:

  • Oxidation: The tertiary amine is susceptible to oxidation, which can lead to the formation of an N-oxide.[1][2] Further oxidation can result in ring-opening of the piperidine or fragmentation of the molecule to form smaller amines and aldehydes.[1][2] Atmospheric oxygen can contribute to this process over time.

  • Thermal Degradation: At elevated temperatures, thermal decomposition can occur, potentially leading to the release of irritating and toxic vapors, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[3] For related furan-containing compounds, degradation can be initiated at temperatures around 140-160°C.[4]

  • Acid/Base Instability: As a basic amine, this compound will react with acids to form salts. Strong acids or bases may catalyze degradation reactions. It is incompatible with strong oxidizing agents, strong reducing agents, acids, and acid chlorides.[1]

Q3: I have observed a change in the color/physical appearance of my sample. What should I do?

A3: A change in color or physical appearance can be an indicator of degradation. It is recommended to re-analyze the purity of the sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine if significant degradation has occurred.[5] If the purity is compromised, the sample may no longer be suitable for your experiments.

Q4: How can I troubleshoot unexpected experimental results that may be related to the stability of this compound?

A4: If you suspect that the stability of N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine is affecting your experimental outcomes, consider the following troubleshooting workflow:

G A Unexpected Experimental Results B Check Compound Purity (e.g., HPLC, LC-MS) A->B C Purity Acceptable? B->C D Investigate Other Experimental Parameters C->D Yes E Purity Unacceptable C->E No F Review Storage and Handling Procedures E->F G Source Fresh, High-Purity Compound F->G H Implement Corrected Storage/Handling and Re-run Experiment G->H

Troubleshooting workflow for stability-related issues.

Data Presentation

Table 1: Recommended Storage and Handling Conditions

ParameterRecommended ConditionRationale
Temperature Short-term: 2-8 °C Long-term: ≤ -20 °CTo slow down potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen) for long-term storageTo prevent oxidation of the tertiary amine.[1]
Light Exposure Store in the dark (amber vials)To prevent potential photodegradation.
Container Tightly sealed, appropriate for chemical storageTo prevent exposure to moisture and atmospheric contaminants.
Handling Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of any potential vapors.
Incompatibilities Strong oxidizing agents, strong acids, acid chloridesTo prevent vigorous and potentially hazardous reactions.[1]

Experimental Protocols

Protocol: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound.[6][7] This protocol provides a general framework that can be adapted for N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine.

Objective: To identify potential degradation products and pathways under various stress conditions.

Materials:

  • N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water and acetonitrile (HPLC grade)

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

  • Reversed-phase C18 column

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for a defined period (e.g., 24 hours), protected from light.

    • Thermal Degradation: Place a sample of the stock solution in a controlled temperature oven (e.g., 80 °C) for a defined period (e.g., 48 hours).

    • Photolytic Degradation: Expose a sample of the stock solution to a light source that meets ICH Q1B guidelines for photostability testing.

    • Control Sample: Keep an aliquot of the stock solution under normal storage conditions (e.g., 2-8 °C, protected from light) for the same duration as the stress tests.

  • Sample Analysis:

    • At the end of the incubation period, neutralize the acidic and basic samples before analysis.

    • Analyze all samples (including the control) by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.

    • Characterize any significant degradation products using techniques like LC-MS to determine their molecular weights and fragmentation patterns.

Visualizations

Hypothetical Oxidative Degradation Pathway

The following diagram illustrates a plausible oxidative degradation pathway for N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine, leading to the formation of an N-oxide, a common degradation product for tertiary amines.

G A N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine C N-Oxide Formation A->C Oxidation B Oxidizing Agent (e.g., H₂O₂, atmospheric O₂) B->C D Further Degradation (e.g., Ring Opening, Fragmentation) C->D

A hypothetical oxidative degradation pathway.

References

Optimization

Improving the solubility of "N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine" for biological assays

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of "N-M...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of "N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine" in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine?

A1: Publicly available information on the detailed physicochemical properties, including aqueous solubility, is limited. However, some basic properties have been identified:

PropertyValueSource
Molecular FormulaC₁₁H₂₂N₂O[1]
Molecular Weight198.31 g/mol [1]
Predicted LogP0.8345[1]
Topological Polar Surface Area (TPSA)38.49 Ų[1]

Note: The LogP value suggests moderate lipophilicity, which may contribute to low aqueous solubility.

Q2: My stock solution of N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine in DMSO precipitates when diluted into my aqueous assay buffer. What should I do?

A2: This is a common issue for compounds with low aqueous solubility.[2] Here are several strategies to address this:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 1%, to minimize solvent effects and potential toxicity to cells.[2]

  • Use Co-solvents: Consider using a water-miscible co-solvent in your stock solution or assay buffer.[3] Examples include ethanol, polyethylene glycol (PEG), or glycerol.[4]

  • pH Adjustment: Since the compound has amine groups, its solubility is likely pH-dependent.[3] Attempt to adjust the pH of your assay buffer to a more acidic range to protonate the amines and increase aqueous solubility.

  • Incorporate Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100, at concentrations above their critical micelle concentration (CMC), can form micelles that encapsulate the compound and increase its apparent solubility.[2]

  • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility in aqueous solutions.[3][5]

Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A3: Both are important measures of solubility:

  • Kinetic Solubility: This is the concentration of a compound that dissolves in an aqueous buffer after a short incubation time when added from a concentrated DMSO stock. It reflects the apparent solubility under non-equilibrium conditions and is often used in high-throughput screening.[6]

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a specific solvent system. It is determined by allowing the solid compound to equilibrate with the solvent over a longer period (e.g., 24-48 hours).[6][7]

For initial screening assays, kinetic solubility is often sufficient. However, for later-stage drug development, determining thermodynamic solubility is crucial for understanding the compound's intrinsic properties.[6]

Troubleshooting Guide

This guide addresses common problems encountered when working with N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine and similar compounds with low aqueous solubility.

ProblemPossible CauseRecommended Solution(s)
Compound precipitates in cell culture media. The compound's solubility limit is exceeded upon dilution from the DMSO stock.1. Lower the final compound concentration in the assay. 2. Decrease the final DMSO concentration. 3. Prepare the stock solution in a different solvent or a co-solvent mixture. 4. Consider using a formulation approach like lipid-based delivery systems or nanoparticles.[5][8]
Inconsistent results between experiments. - Precipitation of the compound leading to variable effective concentrations. - Degradation of the compound in the assay buffer.1. Visually inspect for precipitation before and during the assay. 2. Perform a solubility test under the exact assay conditions. 3. Assess the stability of the compound in the assay buffer over the experiment's duration.
Low or no biological activity observed. The concentration of the dissolved compound is below the effective concentration due to poor solubility.1. Confirm the compound's solubility in the assay buffer. 2. Employ solubility-enhancing techniques (see FAQ Q2). 3. If possible, synthesize a more soluble analog of the compound.[4]
Difficulty preparing a concentrated stock solution. The compound has low solubility in common organic solvents like DMSO.1. Try alternative solvents such as DMF, NMP, or ethanol. 2. Gently warm the solution to aid dissolution (ensure the compound is stable at higher temperatures). 3. Use sonication to break up solid particles and enhance dissolution.[2]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay by Nephelometry

This protocol provides a high-throughput method to assess the kinetic solubility of a compound.[9]

Materials:

  • N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Nephelometer

Procedure:

  • Prepare Stock Solution: Create a 10 mM stock solution of the compound in DMSO.

  • Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well plate. Include wells with DMSO only as a negative control.

  • Add Buffer: Add 198 µL of PBS to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Mix and Incubate: Mix the contents of the wells thoroughly and incubate the plate at room temperature for 2 hours.

  • Measure Light Scattering: Use a nephelometer to measure the light scattering in each well. Increased light scattering indicates the presence of precipitated compound.

  • Data Analysis: Determine the concentration at which a significant increase in light scattering is observed compared to the DMSO control. This concentration is the kinetic solubility.

Protocol 2: Thermodynamic (Equilibrium) Solubility Assay

This protocol determines the true equilibrium solubility of the compound.[7][10]

Materials:

  • N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine (solid)

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Shaking incubator

  • Centrifuge

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a glass vial.

  • Add Buffer: Add a known volume of the aqueous buffer to the vial.

  • Equilibration: Tightly cap the vial and place it in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Phase Separation: Centrifuge the vial at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully collect an aliquot of the supernatant and analyze the concentration of the dissolved compound using a validated HPLC-UV method.

  • Calculation: The measured concentration represents the thermodynamic solubility of the compound in the tested buffer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility Solubility Assessment cluster_assay Biological Assay cluster_troubleshooting Troubleshooting stock Prepare 10 mM Stock in DMSO kinetic Kinetic Solubility Assay (Nephelometry) stock->kinetic thermo Thermodynamic Solubility Assay (HPLC) stock->thermo dilution Dilute to Final Concentration in Assay Buffer stock->dilution kinetic->dilution thermo->dilution precipitate Precipitation? dilution->precipitate incubation Incubate with Biological System readout Measure Biological Readout incubation->readout precipitate->incubation No cluster_solubility cluster_solubility precipitate->cluster_solubility Yes

Caption: Workflow for solubility assessment and biological testing of a compound.

signaling_pathway_troubleshooting cluster_problem Problem Identification cluster_investigation Investigation cluster_solutions Solutions cluster_retest Re-evaluation start Low/No Activity in Biological Assay solubility_check Is Compound Soluble in Assay Buffer? start->solubility_check reformulate Reformulate (Co-solvents, pH, etc.) solubility_check->reformulate No change_conc Lower Compound Concentration solubility_check->change_conc Partially new_analog Synthesize More Soluble Analog solubility_check->new_analog Fundamentally Insoluble retest Re-run Biological Assay reformulate->retest change_conc->retest new_analog->retest

Caption: Decision tree for troubleshooting low bioactivity due to poor solubility.

References

Troubleshooting

Technical Support Center: Troubleshooting Off-Target Effects of Piperidine-Based Compounds

This technical support center is designed for researchers, scientists, and drug development professionals to navigate and resolve potential off-target effects of piperidine-containing compounds. The following troubleshoo...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to navigate and resolve potential off-target effects of piperidine-containing compounds. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are piperidine-based compounds and why are they so common in drug discovery?

A1: The piperidine ring is a six-membered heterocyclic amine that is considered a "privileged scaffold" in medicinal chemistry.[1] It is a structural component in numerous pharmaceuticals and natural products.[1] Its prevalence stems from its ability to act as a versatile scaffold, imparting favorable physicochemical properties, enhancing pharmacokinetic profiles (ADME), and improving metabolic stability.[1][2] The piperidine motif can be readily modified, allowing for the precise tuning of a compound's properties to interact with a wide array of biological targets.[1][2]

Q2: What are off-target effects and why are they a significant concern?

A2: Off-target effects arise when a drug molecule binds to and modulates the activity of unintended biological targets in addition to its primary therapeutic target.[1] These unintended interactions can lead to adverse drug reactions (ADRs), toxicity, or diminished efficacy.[1] Early identification and mitigation of off-target effects are critical in drug development to enhance safety and reduce the likelihood of costly clinical trial failures.[1]

Q3: What are the most common off-target liabilities for piperidine-containing molecules?

A3: The basic nitrogen atom within the piperidine ring can interact with acidic residues in various protein binding pockets, leading to off-target activities.[1] Common liabilities include:

  • hERG Potassium Channel Inhibition: Interaction with the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to QT interval prolongation and potentially life-threatening cardiac arrhythmias.[3]

  • Muscarinic Receptor Antagonism: Piperidine-containing compounds can exhibit antagonist activity at various muscarinic acetylcholine receptor subtypes (M1-M5), leading to anticholinergic side effects.[4][5]

  • Sigma Receptor Binding: Affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors is a known off-target activity for many piperidine derivatives, which can result in various neurological effects.[6][7][8]

  • Cytochrome P450 (CYP) Inhibition: Inhibition of CYP enzymes can alter the metabolism of co-administered drugs, leading to potential drug-drug interactions and toxicity.[9][10]

Q4: How can I proactively design piperidine compounds with a lower risk of off-target effects?

A4: A key strategy is to increase the structural rigidity of the piperidine scaffold, for instance, by introducing bridged analogues. This can pre-organize the molecule into a conformation that is more selective for the intended target.[1] Additionally, modifying substituents to optimize physicochemical properties such as lipophilicity (LogP) and pKa can help decrease non-specific binding.[1] Introducing chiral centers into the piperidine ring can also alter the spatial configuration and potentially reduce hERG affinity.[11]

Troubleshooting Guides

Problem 1: My piperidine compound shows unexpected toxicity or a novel phenotype in cell-based assays. How do I determine if this is an on-target or off-target effect?

This is a frequent challenge that requires a systematic approach to distinguish between on-target and off-target liabilities.

Troubleshooting Steps:

  • Confirm On-Target Engagement: The first step is to verify that your compound is engaging its intended target within the cellular context at the concentrations where the phenotype is observed. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[6]

  • Correlate Potency: Compare the concentration at which the toxicity or phenotype is observed with your compound's potency (e.g., IC₅₀ or EC₅₀) for the intended target. A significant discrepancy between the phenotypic and target potencies suggests an off-target effect.

  • Use a Structurally Dissimilar Tool Compound: Test a tool compound with a different chemical scaffold that is known to be a potent and selective modulator of your target. If this compound recapitulates the observed phenotype, it strengthens the evidence for an on-target effect.

  • Initiate Off-Target Screening: If the evidence points towards an off-target effect, proceed with a systematic screening cascade as outlined in Problem 2.

G A Unexpected Cellular Phenotype/Toxicity Observed B Confirm On-Target Engagement (e.g., CETSA) A->B C Correlate Toxicity with On-Target Potency (IC50/EC50) B->C D Test a Structurally Dissimilar Tool Compound B->D E High Correlation (Toxicity at On-Target IC50) C->E Compare F Low Correlation (Toxicity >> On-Target IC50) C->F Compare G Similar Phenotype Observed D->G Compare H Different Phenotype Observed D->H Compare I Hypothesis: On-Target Effect E->I J Hypothesis: Off-Target Effect F->J G->I H->J K Initiate Off-Target Screening Cascade J->K

Caption: Workflow for investigating unexpected cellular effects.
Problem 2: How can I systematically identify the specific off-target interactions of my piperidine compound?

A tiered screening approach is an efficient strategy to identify potential off-target interactions.

Recommended Screening Cascade:

  • Tier 1: In Silico (Computational) Profiling:

    • Objective: To generate a preliminary, hypothesis-driven list of potential off-targets.

    • Methodology: Utilize ligand-based approaches (e.g., similarity searching, pharmacophore modeling) and structure-based approaches (e.g., molecular docking) to screen your compound against databases of known protein structures and ligand activities.[12]

    • Outcome: A prioritized list of potential off-targets for experimental validation.

  • Tier 2: Focused Panel Screening:

    • Objective: To screen against large panels of related proteins that are common off-targets for piperidine compounds.

    • Methodology: Submit your compound to commercially available screening panels, such as those for GPCRs, kinases, and ion channels. These assays typically determine the percent inhibition at a single high concentration, with follow-up IC₅₀ determination for significant "hits".

    • Outcome: Identification of specific protein families that your compound interacts with.

  • Tier 3: Phenotypic and Unbiased Screening:

    • Objective: To identify off-targets without prior assumptions and to understand the compound's effect in a more biological context.

    • Methodology: Employ techniques like high-content phenotypic screening to reveal compound-specific cellular fingerprints that can be linked to off-target activities.

    • Outcome: Provides insights into the mechanism of action and can aid in target deconvolution efforts.

  • Hit Validation:

    • Objective: To confirm and quantify the interactions identified in the initial screens.

    • Methodology: Any potential off-targets ("hits") must be validated through dedicated dose-response experiments in either biochemical or cell-based assays to determine their potency (e.g., Kᵢ or IC₅₀).

G A Lead Piperidine Compound B Tier 1: In Silico Profiling (Docking, Pharmacophore) A->B C Tier 2: Focused Panel Screening (GPCRs, Kinases, Ion Channels) A->C D Tier 3: Phenotypic/Unbiased Screening A->D E Prioritized List of Potential Off-Targets B->E F Identification of Interacting Protein Families C->F G Mechanistic Insights & Target Deconvolution D->G H Hit Validation (Dose-Response Assays) E->H F->H G->H I Confirmed Off-Targets (IC50 / Ki values) H->I

Caption: Tiered strategy for off-target screening.

Quantitative Data on Common Off-Target Interactions

The following tables summarize quantitative data for common off-target interactions of piperidine-based compounds. These values are intended to provide a comparative reference.

Table 1: hERG Potassium Channel Inhibition by Piperidine-Containing Compounds

CompoundTypehERG IC₅₀ (nM)Reference
DofetilideAntiarrhythmic69[13]
TerfenadineAntihistamine1,885[13]
CisaprideGastroprokinetic agent1,518[13]
SertindoleAntipsychotic353[13]
AstemizoleAntihistamine59[13]
ZC884-amino piperidine analogConcentration-dependent[12]
E-4031Methanesulphonanilide15.8[14]

Table 2: Muscarinic Receptor Binding Affinities of Piperidine Derivatives

CompoundM₁ Kᵢ (µM)M₃ Kᵢ (µM)M₅ Kᵢ (µM)Reference
Pethidine analog 6b0.670.370.38[15]
Piperidine analog10.0 (IC₅₀)--[16]

Table 3: Sigma Receptor Binding Affinities of Piperidine-Based Compounds

Compoundσ₁R Kᵢ (nM)σ₂R Kᵢ (nM)Reference
Compound 53.64-[8]
Compound 114.4167.9[8]
Compound 12a1.2860[4]
Compound 12c0.7-[4]
Compound 13g37-[4]
Phenoxyalkylpiperidine 1a0.34-1.18-[17]
Phenoxyalkylpiperidine 1b0.89-1.49-[17]

Key Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of a piperidine compound in a cellular environment.[6][18]

Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[6]

Methodology:

  • Cell Treatment: Treat intact cells with the piperidine compound or vehicle control and incubate.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-64°C) for 3 minutes using a thermal cycler. Include an unheated control.[6]

  • Cell Lysis: Lyse the cells using three rapid freeze-thaw cycles.[6]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.[19]

  • Protein Quantification: Collect the supernatant (soluble fraction) and determine the protein concentration.

  • Western Blot Analysis:

    • Normalize protein concentrations and prepare samples for SDS-PAGE.

    • Perform electrophoresis and transfer proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.[6]

    • Detect the signal using chemiluminescence.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature.

    • Normalize the intensities to the unheated control.

    • Plot the percentage of soluble protein against temperature to generate melt curves. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.[6]

hERG Potassium Channel Patch Clamp Assay

Objective: To quantify the inhibitory effect of a piperidine compound on the hERG potassium channel.

Principle: This electrophysiological technique measures the ion flow through the hERG channel in response to a specific voltage protocol, allowing for the determination of channel inhibition.[20]

Methodology:

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., CHO or HEK293 cells).[3]

  • Voltage Clamp: Utilize an automated or manual patch-clamp system to control the cell membrane potential and record the hERG channel currents.[20]

  • Voltage Protocol: Apply a specific voltage protocol designed to elicit hERG currents. A common protocol involves a depolarizing step followed by a repolarizing ramp.[21][22]

  • Compound Application: Apply a range of concentrations of the test compound to the cells.

  • Data Acquisition: Measure the inhibition of the hERG current by the test compound.

  • IC₅₀ Determination: Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the hERG channel current, by fitting the concentration-response data to the Hill equation.[3]

Radioligand Binding Assay for GPCR Off-Target Screening

Objective: To determine the binding affinity (Kᵢ) of a piperidine compound for a specific GPCR off-target.[23][24]

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the GPCR of interest.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a filter mat to separate the bound from the free radioligand.

  • Washing: Wash the filters to remove any non-specifically bound radioligand.

  • Radioactivity Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

    • Calculate the inhibitory constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation.

Signaling Pathways and Logical Relationships

Off-Target Muscarinic Receptor Antagonism

Off-target antagonism of M3 muscarinic receptors by piperidine-based compounds can disrupt downstream signaling cascades, including the activation of protein kinase C (PKC) and subsequent transactivation of the epidermal growth factor receptor (EGFR). This can interfere with pathways regulating cell proliferation and survival.[25][26]

G cluster_0 Normal M3R Signaling cluster_1 Off-Target Effect A Acetylcholine B M3 Muscarinic Receptor (M3R) A->B C Gq/11 Activation B->C D Phospholipase C (PLC) Activation C->D E Protein Kinase C (PKC) Activation D->E F EGFR Transactivation E->F G Cell Proliferation & Survival F->G X Piperidine Compound Y M3 Muscarinic Receptor (M3R) X->Y Antagonism Z Blocked Signaling Y->Z

Caption: Off-target antagonism of M3 muscarinic receptor signaling.
Off-Target Sigma-1 Receptor Modulation

Piperidine compounds can bind to the sigma-1 receptor, a chaperone protein at the mitochondria-associated ER membrane, which can modulate various signaling pathways related to cell survival and stress responses, such as the Akt/GSK-3β/β-catenin pathway.[27][28]

G cluster_0 Sigma-1 Receptor Signaling cluster_1 Off-Target Effect A Cellular Stress B Sigma-1 Receptor (σ1R) A->B C Akt Activation B->C D GSK-3β Inhibition C->D E β-catenin Stabilization D->E F Gene Transcription E->F G Cell Survival F->G X Piperidine Compound Y Sigma-1 Receptor (σ1R) X->Y Modulation Z Altered Signaling Y->Z

Caption: Off-target modulation of sigma-1 receptor signaling.

References

Optimization

Technical Support Center: Optimizing Reductive Amination Reactions

Welcome to the technical support center for reductive amination. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reductive amination experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reductive amination. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reductive amination experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of reductive amination?

Reductive amination is a chemical reaction that converts a carbonyl group (aldehyde or ketone) and an amine into a more substituted amine.[1] The process occurs in two main steps:

  • Imine/Iminium Ion Formation: The amine performs a nucleophilic attack on the carbonyl carbon, forming a hemiaminal intermediate. This intermediate then loses a molecule of water to form an imine (from a primary amine or ammonia) or an iminium ion (from a secondary amine).[1][2] This step is reversible and often favored by mildly acidic conditions which facilitate the dehydration step.[3]

  • Reduction: The resulting C=N double bond of the imine or iminium ion is then reduced by a reducing agent to form the final amine product.[4]

Q2: What are the most common reducing agents for this reaction, and how do I choose the right one?

The choice of reducing agent is critical for a successful reductive amination and depends on the reactivity of the substrates and desired reaction conditions. The most common reducing agents are hydride-based.[5]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): A mild and highly selective reagent, often the preferred choice. It is particularly effective for a wide range of aldehydes and ketones, including those with acid-sensitive functional groups.[6][7] Its mildness prevents the reduction of most aldehydes and ketones.[6]

  • Sodium Cyanoborohydride (NaBH₃CN): Another mild reducing agent that is effective at a slightly acidic pH (around 4-6).[2][8] It selectively reduces the protonated imine (iminium ion) over the starting carbonyl compound, making it ideal for one-pot reactions.[3][9] However, it is highly toxic and can generate hydrogen cyanide gas, requiring careful handling.[6]

  • Sodium Borohydride (NaBH₄): A stronger and less expensive reducing agent. It can reduce both the imine and the starting carbonyl compound.[6][10] To avoid reducing the starting material, it is often added after the imine has had sufficient time to form in a stepwise procedure.[3][7]

  • Catalytic Hydrogenation: Using hydrogen gas with catalysts like Palladium (Pd), Platinum (Pt), or Nickel (Ni) is also a viable and greener method.[5][11]

Q3: What is the optimal pH for reductive amination?

The optimal pH for reductive amination is typically in the mildly acidic range of 4 to 7.[2] This is a compromise:

  • Slightly acidic conditions (pH 4-6) are necessary to catalyze the dehydration of the hemiaminal to form the imine or iminium ion.[3][12]

  • If the pH is too low (too acidic) , the amine starting material will be fully protonated to form an ammonium salt, rendering it non-nucleophilic and preventing the initial reaction with the carbonyl compound.[3]

  • At neutral or basic pH , the formation of the imine can be very slow.[13]

Q4: How can I minimize the over-alkylation of my primary amine?

Over-alkylation, the formation of a tertiary amine from a primary amine, is a common side reaction because the secondary amine product is often more nucleophilic than the starting primary amine.[14] To minimize this:

  • Use a stepwise (indirect) procedure: First, form the imine, and then add the reducing agent. This prevents the newly formed secondary amine from competing with the primary amine for the carbonyl compound.[7]

  • Adjust stoichiometry: Use a stoichiometric amount of the amine or a slight excess of the carbonyl compound.[14]

  • Non-acidic conditions: In some cases, running the reaction under non-acidic conditions can suppress the formation of tertiary amines.[14]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Inefficient imine/iminium ion formation.Ensure the reaction pH is mildly acidic (pH 4-7) to facilitate imine formation without fully protonating the amine.[2][14] For sluggish reactions, consider adding a dehydrating agent like molecular sieves to drive the equilibrium towards imine formation.[14]
Decomposition of the reducing agent.Check the quality and age of your reducing agent. Test the activity of borohydride reagents on a simple ketone like acetone.
Reduction of starting carbonyl.If using a strong reducing agent like NaBH₄, switch to a milder one like NaBH(OAc)₃ or NaBH₃CN for one-pot reactions.[14] Alternatively, use a two-step procedure where the imine is formed first, followed by the addition of NaBH₄.[7]
Steric hindrance.For sterically hindered ketones or amines, the reaction may require elevated temperatures or longer reaction times.[15] Using a Lewis acid like Ti(OiPr)₄ can also help activate the carbonyl group.[3]
Formation of Alcohol Side Product The starting aldehyde or ketone is being reduced.This is common when using NaBH₄ in a one-pot reaction.[14] Use a more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN that preferentially reduces the iminium ion.[6]
Over-alkylation of Primary Amine The secondary amine product is reacting further.Employ a stepwise (indirect) reductive amination protocol.[7] Carefully control the stoichiometry, using a 1:1 ratio of amine to carbonyl or a slight excess of the carbonyl.[14]
Difficulty Isolating the Product Product and starting materials have similar properties.If the product amine and starting materials have similar polarities, consider an acid-base extraction during workup. The basic amine product can be extracted into an acidic aqueous layer, washed, and then re-extracted after basification.[2]
Emulsion formation during workup.Add brine (saturated NaCl solution) to the aqueous layer to help break up emulsions.[2]

Experimental Protocols

Protocol 1: Direct (One-Pot) Reductive Amination using NaBH(OAc)₃

This protocol is a general guideline for the direct reductive amination of aldehydes and ketones and is particularly useful for a wide range of substrates.

  • Reaction Setup: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equiv) and the amine (1.0-1.2 equiv) in a suitable solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[7]

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.1-1.5 equiv) to the mixture in portions. The reaction is often run at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within a few hours to overnight.

  • Workup: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography if necessary.[6]

Protocol 2: Indirect (Stepwise) Reductive Amination using NaBH₄

This protocol is useful for preventing over-alkylation when reacting a primary amine with an aldehyde.[7]

Step A: Imine Formation

  • Dissolve the aldehyde (1.0 mmol) and the primary amine (1.0 mmol) in methanol (10 mL).

  • Stir the mixture at room temperature for 1-2 hours or until imine formation is complete as monitored by TLC or NMR. For less reactive substrates, a dehydrating agent such as anhydrous magnesium sulfate can be added.[2]

  • Once imine formation is complete, the solvent can be removed under reduced pressure to yield the crude imine, which can be used in the next step without further purification.[2]

Step B: Reduction of the Imine

  • Dissolve the crude imine from Step A in methanol or ethanol (10 mL).

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.5 mmol) portion-wise, keeping the temperature below 10 °C.[2]

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.[2]

Visualizations

ReductiveAminationPathway carbonyl Aldehyde / Ketone hemiaminal Hemiaminal Intermediate carbonyl->hemiaminal + Amine amine Amine (1° or 2°) amine->hemiaminal imine Imine / Iminium Ion hemiaminal->imine - H₂O (Dehydration) h2o H₂O hemiaminal->h2o product Substituted Amine imine->product + Reducing Agent reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product

Caption: General mechanism of the reductive amination reaction.

TroubleshootingWorkflow start Low Yield or No Product check_imine Check Imine Formation (TLC, NMR, LC-MS) start->check_imine imine_no Imine Not Forming check_imine->imine_no No imine_yes Imine Forms check_imine->imine_yes Yes adjust_ph Adjust pH to 4-7 imine_no->adjust_ph add_dehydrating Add Dehydrating Agent (e.g., Molecular Sieves) imine_no->add_dehydrating adjust_ph->check_imine add_dehydrating->check_imine check_reduction Check Reduction Step imine_yes->check_reduction carbonyl_reduced Starting Carbonyl Reduced? check_reduction->carbonyl_reduced Yes success Reaction Optimized check_reduction->success No change_reductant Use Milder Reductant (e.g., NaBH(OAc)₃) carbonyl_reduced->change_reductant two_step Use Two-Step Protocol carbonyl_reduced->two_step change_reductant->success two_step->success

Caption: A logical workflow for troubleshooting low-yield reductive aminations.

DirectVsIndirect cluster_direct Direct (One-Pot) Method cluster_indirect Indirect (Stepwise) Method d_start Carbonyl + Amine + Reducing Agent d_reaction In-situ Imine Formation & Reduction d_start->d_reaction d_product Final Amine Product d_reaction->d_product i_start Carbonyl + Amine i_imine Isolate/Form Imine i_start->i_imine i_reduction Add Reducing Agent i_imine->i_reduction i_product Final Amine Product i_reduction->i_product

Caption: Comparison of direct and indirect reductive amination workflows.

References

Troubleshooting

Technical Support Center: N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of N-Methyl-N-(...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and analysis of N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine.

Issue 1: Inconsistent Analytical Results or Loss of Potency

Symptoms:

  • Decreasing peak area for the main compound in chromatographic analysis (HPLC, LC-MS) over a short period.

  • Appearance of new, unidentified peaks in the chromatogram.

  • Reduced biological activity or inconsistent results in assays.

Possible Causes:

  • Degradation of the compound: N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine, containing a tertiary amine and a tetrahydrofuran ring, may be susceptible to degradation under certain conditions.

  • Improper storage: Exposure to light, elevated temperatures, or reactive atmospheric components (e.g., oxygen, moisture) can accelerate degradation.

  • Incompatibility with experimental conditions: The pH of the solvent, presence of oxidizing agents, or high temperatures during an experiment can lead to compound breakdown.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound is stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).

  • Perform a Forced Degradation Study: To understand the compound's stability, intentionally subject it to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to identify potential degradation products and pathways.[1][2][3]

  • Analyze a Fresh Sample: Use a freshly prepared sample as a baseline for comparison with stored or experimental samples.

  • Review Experimental Protocols: Check for and mitigate potential sources of degradation in your experimental setup, such as high temperatures or incompatible reagents.

Issue 2: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis

Symptoms:

  • One or more new peaks are observed in the chromatogram that were not present in the initial analysis of the compound.

Possible Causes:

  • Formation of Degradation Products: The new peaks likely correspond to molecules formed from the chemical breakdown of N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine.

  • Contamination: The sample may have been contaminated during preparation or handling.

Troubleshooting Steps:

  • Characterize the New Peaks: Use LC-MS/MS or high-resolution mass spectrometry to determine the molecular weight and fragmentation pattern of the impurities to help elucidate their structures.

  • Conduct a Forced Degradation Study: Compare the peaks from the stressed samples with the unexpected peaks in your experimental sample to see if there is a match. This can help confirm if the unexpected peaks are indeed degradation products.[1][3]

  • Re-evaluate Sample Preparation: Prepare a fresh sample using clean glassware and high-purity solvents to rule out contamination.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine?

A1: While specific degradation pathways for N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine are not extensively documented, potential degradation can be inferred from the functional groups present (a tertiary amine on a piperidine ring and a tetrahydrofuran moiety). Likely pathways include:

  • Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide. The tetrahydrofuran ring may also undergo oxidation, potentially leading to ring-opening.[2]

  • Hydrolysis: Under acidic or basic conditions, the ether linkage in the tetrahydrofuran ring could be susceptible to cleavage.

  • Thermal Degradation: High temperatures can lead to the cleavage of the C-N or C-O bonds, resulting in fragmentation of the molecule.[2]

  • Photodegradation: Exposure to light, especially UV light, can initiate radical-based degradation reactions.[2]

Q2: How can I perform a forced degradation study for this compound?

A2: A forced degradation study involves subjecting the compound to various stress conditions to accelerate its degradation.[1][3] A general protocol is outlined below.

Q3: What analytical methods are suitable for studying the degradation of N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometric (MS) detection is the most common and effective technique.[1][4] LC-MS is particularly useful for identifying and characterizing unknown degradation products by providing molecular weight and structural information.[4]

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine under various stress conditions to identify potential degradation products and pathways.[2][3]

Materials:

  • N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water and acetonitrile (or other suitable solvents)

  • HPLC or LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. Neutralize the solution before analysis.[2]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize the solution before analysis.[2]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.[2]

    • Thermal Degradation: Place a solid sample and a solution sample in an oven at an elevated temperature (e.g., 80°C) for 48 hours.[2]

    • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.[2]

  • Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis. Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC or LC-MS method.

Data Presentation

Table 1: Hypothetical Forced Degradation Study Results

Stress ConditionIncubation Time% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradation Product (m/z)
0.1 M HCl24 hours15%2215.15
0.1 M NaOH24 hours8%1199.17
3% H₂O₂8 hours35%3214.16 (N-oxide)
Thermal (80°C)48 hours12%2113.12
Photolytic7 days5%1197.15

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Visualizations

G cluster_workflow Experimental Workflow: Forced Degradation Study A Prepare Stock Solution of Compound B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Sample at Time Points B->C D Neutralize and Dilute Samples C->D E Analyze by HPLC/LC-MS D->E F Characterize Degradation Products E->F

Caption: Workflow for a forced degradation study.

G cluster_pathway Hypothetical Oxidative Degradation Pathway A N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine B N-Oxide Derivative (Oxidation at Piperidine Nitrogen) A->B Oxidation (e.g., H₂O₂) C Ring-Opened Products (Oxidation of Tetrahydrofuran Ring) A->C Further Oxidation

Caption: Hypothetical oxidative degradation pathway.

G cluster_logic Troubleshooting Logic: Unexpected Peaks A Unexpected Peaks in Chromatogram B Is it Contamination? A->B C Is it Degradation? A->C D Prepare Fresh Sample B->D E Perform Forced Degradation Study C->E F Compare Degradation Profile E->F

Caption: Troubleshooting logic for unexpected peaks.

References

Optimization

Technical Support Center: Navigating the Characterization of Novel Compounds

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered duri...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of novel compounds.

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variability with our newly synthesized compound. What are the likely causes and how can we troubleshoot this?

A1: Batch-to-batch inconsistency is a frequent challenge in early drug discovery and often stems from the synthesis and purification processes.[1] Minor variations in reaction conditions can lead to different impurity profiles, and the presence of residual solvents or starting materials can interfere with biological assays.

Troubleshooting Steps:

  • Rigorous Analytical Characterization: It is crucial to perform a comprehensive analytical characterization of each new batch.[1] Techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming the structure and purity of the compound.[1][2][3]

  • Standardized Purification Protocol: Implement and strictly adhere to a consistent and robust purification protocol for every synthesis to minimize variations.[1]

  • Impurity Identification and Quantification: Whenever possible, identify and quantify the major impurities in each batch. This can help determine if a specific impurity is responsible for the observed variability in biological activity.[1]

Q2: The measured potency of our compound fluctuates between different experiments. What factors should we investigate?

A2: The apparent bioactivity of a compound can be highly sensitive to experimental conditions. Several factors related to the compound's physicochemical properties and the assay setup can influence its potency.[4]

Troubleshooting Steps:

  • Solubility Assessment: Poor aqueous solubility is a common culprit for inconsistent results.[5][6] It is critical to ensure your compound is fully dissolved in the assay buffer at the concentrations being tested. Determining the compound's kinetic and thermodynamic solubility in the specific assay medium is highly recommended.[7]

  • Compound Stability: Assess the stability of the compound under the specific assay conditions (e.g., temperature, pH, light exposure). Degradation of the compound over the course of the experiment will lead to an underestimation of its potency.

  • Assay-Specific Interferences: Some compounds can interfere with the assay technology itself (e.g., fluorescence quenching or enhancement, inhibition of reporter enzymes). These "nuisance compounds" can lead to misleading results.[8] It is important to run appropriate controls to rule out such interferences.

Q3: How can we confidently determine the purity of our novel compound?

A3: Relying on a single analytical technique is often insufficient to definitively determine the purity of a novel compound. An orthogonal approach, using multiple analytical methods, provides a more complete and reliable assessment.

Recommended Techniques:

  • Chromatographic Methods (HPLC, GC): These techniques are excellent for separating the main compound from its impurities. High-Performance Liquid Chromatography (HPLC) is widely used for non-volatile compounds, while Gas Chromatography (GC) is suitable for volatile compounds.

  • Mass Spectrometry (MS): When coupled with a chromatographic technique (LC-MS or GC-MS), mass spectrometry can provide molecular weight information for both the main compound and any separated impurities, aiding in their identification.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for assessing purity by detecting signals from impurities. Quantitative NMR (qNMR) can be used to determine the absolute purity of a sample by comparing the integral of a compound's signal to that of a certified reference standard.[9]

  • Differential Scanning Calorimetry (DSC): For crystalline solids, DSC can be a valuable technique for determining purity by analyzing the melting point depression caused by impurities.[10]

Troubleshooting Guides

Issue 1: Poor or Inconsistent Aqueous Solubility

Symptoms:

  • Precipitate observed in assay wells.

  • Non-reproducible results in biological assays.[6]

  • Lower than expected potency.

Troubleshooting Workflow:

cluster_0 Initial Assessment cluster_1 Quantitative Measurement cluster_2 Solution cluster_3 Final Step A Assess Preliminary Solubility B Determine Kinetic and Thermodynamic Solubility A->B If solubility issues suspected C Optimize Formulation B->C If solubility is low D Re-evaluate Biological Data C->D After optimization cluster_0 Hypothesis cluster_1 Experimentation cluster_2 Method Development cluster_3 Implementation A Identify Potential Degradation Pathways B Conduct Forced Degradation Studies A->B Based on chemical structure C Develop a Stability-Indicating Method B->C To separate degradants D Determine Optimal Storage and Handling Conditions C->D Based on stability data cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Novel Compound (Ligand) GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Amplification

References

Troubleshooting

Technical Support Center: Synthesis of N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Methyl-N-(tetrahydrofura...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine. The information is presented in a question-and-answer format to directly address potential challenges during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine?

A1: A prevalent and effective method is a two-step process involving the reductive amination of a protected piperidone derivative with N-methyl-tetrahydrofuran-3-amine, followed by the removal of the protecting group.[1] A common protecting group for the piperidine nitrogen is the tert-butyloxycarbonyl (Boc) group due to its stability and straightforward removal.[1]

Q2: What are the critical parameters to control during the reductive amination step?

A2: Key parameters for a successful reductive amination include:

  • Imine Formation: Ensuring the complete formation of the intermediate imine or iminium ion before the addition of the reducing agent is crucial to avoid side reactions, such as the reduction of the starting ketone.[2] This can often be facilitated by allowing the ketone and amine to stir together for a period before adding the reducing agent or by using a catalytic amount of acid.[2]

  • Choice of Reducing Agent: The selection of an appropriate reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and commonly used reagent for one-pot reductive aminations.[2] Other options include sodium cyanoborohydride (NaBH₃CN), which is selective for the iminium ion over the ketone.[2]

  • Stoichiometry and Reaction Conditions: Using a slight excess of the amine can help drive the reaction to completion. While not always strictly necessary, using anhydrous solvents can sometimes improve yields.[2]

Q3: I am observing a significant amount of the starting piperidone in my reaction mixture. What could be the cause?

A3: The presence of unreacted starting material suggests an incomplete reaction. This could be due to several factors, including insufficient equivalents of the amine or the reducing agent, a non-optimal reaction temperature, or deactivation of the reducing agent.[3]

Q4: How can I minimize the formation of byproducts during the synthesis?

A4: A common byproduct in similar syntheses is the tertiary amine formed from over-methylation.[3] In the context of this specific synthesis, potential side reactions could arise from impurities in the starting materials or undesired reactions of the tetrahydrofuran ring. Using a protected piperidone starting material is a key strategy to prevent side reactions at the piperidine nitrogen.[1] Careful control of stoichiometry and reaction conditions is also essential.

Q5: What are the recommended techniques for purifying the final product?

A5: The final product, being an amine, can typically be purified by column chromatography on silica gel.[4] An alternative is fractional distillation under reduced pressure, especially for larger scales.[3] During aqueous workup, persistent emulsions can be an issue; these can often be broken by adding brine or changing the pH of the aqueous layer.[2]

Troubleshooting Guides

Issue 1: Low Yield in the Reductive Amination Step

Question: My reductive amination of N-Boc-4-piperidone with N-methyl-tetrahydrofuran-3-amine is resulting in a very low yield. What are the potential causes and how can I improve it?

Answer: Low yields in reductive amination are a common challenge. Here are several factors to investigate:

  • Incomplete Imine Formation: The initial equilibrium between the ketone and amine to form the imine may not be favorable.

    • Troubleshooting:

      • Pre-stir the N-Boc-4-piperidone and N-methyl-tetrahydrofuran-3-amine in the reaction solvent for 1-2 hours before adding the reducing agent to encourage imine formation.[2]

      • Add a catalytic amount of a mild acid, such as acetic acid, to catalyze imine formation.[2]

  • Reducing Agent Issues: The choice and handling of the reducing agent are critical.

    • Troubleshooting:

      • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is moisture-sensitive. Ensure it is of good quality and handled under anhydrous conditions. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are preferred solvents.[2]

      • Sodium Cyanoborohydride (NaBH₃CN): This reagent is more stable in the presence of moisture and is often used in methanol.[2]

  • Reaction Conditions:

    • Troubleshooting:

      • Ensure your starting materials are pure.

      • Using a slight excess (1.1-1.5 equivalents) of the N-methyl-tetrahydrofuran-3-amine can help drive the reaction to completion.[2]

      • While not always essential, using anhydrous solvents may improve the yield.[2]

Issue 2: Difficulties with Boc Deprotection

Question: I am having trouble removing the Boc protecting group in the final step. What are the recommended conditions and how can I ensure complete deprotection?

Answer: Incomplete deprotection can lead to a mixture of the desired product and the Boc-protected intermediate, complicating purification.

  • Acid Choice and Stoichiometry: Strong acids are required to cleave the Boc group.

    • Troubleshooting:

      • Trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in an organic solvent like dioxane are commonly used.[1]

      • A significant excess of the acid (e.g., 10 equivalents of TFA) is often necessary to drive the reaction to completion.[1]

  • Reaction Monitoring: It is crucial to monitor the reaction to determine when it is complete.

    • Troubleshooting:

      • Track the disappearance of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Workup Procedure: Proper workup is necessary to isolate the free amine.

    • Troubleshooting:

      • After the reaction is complete, the excess acid and solvent should be removed under reduced pressure.[1]

      • The residue should then be dissolved in a suitable solvent and neutralized by the slow addition of a base, such as a saturated aqueous solution of sodium bicarbonate, until the pH is basic.[1]

Issue 3: Emulsion Formation During Aqueous Workup

Question: During the workup of my reaction, I am struggling with a persistent emulsion that makes phase separation difficult. How can I resolve this?

Answer: Emulsion formation is a common issue when working with amines, which can act as surfactants.

  • Techniques to Break Emulsions:

    • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[2]

    • Change in pH: Drastically altering the pH of the aqueous layer by adding a strong acid or base can sometimes destabilize the emulsion.[2]

    • Filtration: Passing the emulsified mixture through a pad of a filter aid like Celite can help to break it up.[2]

Data Presentation

Table 1: Representative Quantitative Data for the Synthesis of N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine

StepReactantsProductReagentsSolventTypical Yield (%)Typical Purity (%)
1. Reductive AminationN-Boc-4-piperidone, N-methyl-tetrahydrofuran-3-amineN-Boc-N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amineNaBH(OAc)₃, Acetic Acid (cat.)Dichloromethane80-95>95
2. Boc DeprotectionN-Boc-N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amineN-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amineTrifluoroacetic AcidDichloromethane>90>98

Note: These are representative values based on similar syntheses and may vary depending on the specific experimental conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine (Reductive Amination)

Materials:

  • N-Boc-4-piperidone

  • N-methyl-tetrahydrofuran-3-amine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

  • Acetic Acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of N-Boc-4-piperidone (1.0 eq) in anhydrous DCM, add N-methyl-tetrahydrofuran-3-amine (1.2 eq).

  • Add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product. The product can be purified by column chromatography if necessary.[1]

Protocol 2: Synthesis of N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine (Boc Deprotection)

Materials:

  • N-Boc-N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the crude N-Boc-N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine (1.0 eq) in DCM.

  • To this solution, add TFA (10 eq).

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Dissolve the residue in a minimal amount of DCM and neutralize by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is basic.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the final product.[1]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Boc Deprotection start N-Boc-4-piperidone + N-methyl-tetrahydrofuran-3-amine imine Imine Formation (cat. Acetic Acid) start->imine DCM reduction Reduction with NaBH(OAc)₃ imine->reduction product1 N-Boc-N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine reduction->product1 deprotection Deprotection with Trifluoroacetic Acid product1->deprotection product2 N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine deprotection->product2

Caption: Synthetic workflow for N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine.

Troubleshooting_Logic cluster_imine Imine Formation Issues cluster_reagent Reducing Agent Issues start Low Yield in Reductive Amination? check_imine Incomplete Imine Formation? start->check_imine Yes check_reagent Reagent Quality/Activity? start->check_reagent No pre_stir Solution: Pre-stir reactants check_imine->pre_stir add_acid Solution: Add catalytic acid check_imine->add_acid use_fresh Solution: Use fresh, anhydrous reagent check_reagent->use_fresh check_solvent Solution: Ensure compatible solvent check_reagent->check_solvent

Caption: Troubleshooting decision tree for low yield in reductive amination.

References

Reference Data & Comparative Studies

Validation

"N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine" vs. other NLRP3 inhibitors

For Researchers, Scientists, and Drug Development Professionals Disclaimer: As of December 2025, there is no publicly available scientific literature or experimental data detailing the activity of "N-Methyl-N-(tetrahydro...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, there is no publicly available scientific literature or experimental data detailing the activity of "N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine" as an inhibitor of the NLRP3 inflammasome. Therefore, this molecule is included in the following comparison as a placeholder to illustrate a comprehensive evaluation framework. This guide provides a detailed comparison of well-characterized NLRP3 inhibitors—MCC950, Inzomelid, and Dapansutrile—based on available experimental data.

Introduction to the NLRP3 Inflammasome

The NOD-like receptor family, pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1] It is a multi-protein complex that, upon activation by a wide array of stimuli, triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, and neurodegenerative disorders.[2][3][4] This has led to significant interest in the development of small molecule inhibitors targeting the NLRP3 inflammasome.

The NLRP3 Inflammasome Activation Pathway

The activation of the NLRP3 inflammasome is a two-step process. The first signal, or "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) binding to pattern recognition receptors like Toll-like receptors (TLRs). This leads to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB signaling pathway. The second signal involves a variety of stimuli, such as ATP, crystalline substances, or pore-forming toxins, which lead to the assembly of the NLRP3 inflammasome complex, caspase-1 activation, and subsequent cytokine release.

NLRP3_Pathway Figure 1: Canonical NLRP3 Inflammasome Activation Pathway cluster_priming Priming Step (Signal 1) cluster_activation Activation Step (Signal 2) cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs TLR TLR PAMPs_DAMPs->TLR NF_kB NF-κB Activation TLR->NF_kB NLRP3_proIL1B ↑ NLRP3 & Pro-IL-1β mRNA NF_kB->NLRP3_proIL1B Stimuli ATP, Crystals, etc. K_efflux K+ Efflux Stimuli->K_efflux NLRP3_inactive Inactive NLRP3 K_efflux->NLRP3_inactive NLRP3_active Active NLRP3 Inflammasome NLRP3_inactive->NLRP3_active ASC ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 autocatalysis NLRP3_active->ASC Pro_IL1B Pro-IL-1β Casp1->Pro_IL1B Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 GSDMD Gasdermin D Casp1->GSDMD IL1B Mature IL-1β Pro_IL1B->IL1B IL18 Mature IL-18 Pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis

Caption: Canonical NLRP3 Inflammasome Activation Pathway.

Comparative Analysis of NLRP3 Inhibitors

This section provides a comparative overview of "N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine" and three well-studied NLRP3 inhibitors: MCC950, Inzomelid, and Dapansutrile.

Compound Structure Mechanism of Action Reported IC50 In Vivo Efficacy Models Clinical Development Stage
N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine PlaceholderData Not AvailableData Not AvailableData Not AvailableNot Applicable
MCC950
ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
Directly targets the NLRP3 ATP-hydrolysis motif, preventing inflammasome assembly.[5]7.5 nM (mouse BMDMs)[6][7]8.1 nM (human MDMs)[6][7]Experimental Autoimmune Encephalomyelitis (EAE)[2][8], Cryopyrin-Associated Periodic Syndromes (CAPS)[2][8], Myocardial Infarction[5]Preclinical/Phase I (Development halted due to liver toxicity concerns)
Inzomelid
alt text
Potent, selective, orally-available, brain-penetrant NLRP3 inflammasome inhibitor.[9]Data Not Publicly AvailableParkinson's Disease models[10], Cryopyrin-Associated Periodic Syndromes (CAPS)[4][9]Phase II trials planned.[9][11]
Dapansutrile (OLT1177)
alt text
Inhibits the NLRP3 ATPase, blocking inflammasome assembly and subsequent cytokine release.Data Not Publicly AvailableGout[12][13], Osteoarthritis[12], Experimental Autoimmune Encephalomyelitis (EAE)[14][15]Phase II clinical trials.[13]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key assays used in the characterization of NLRP3 inhibitors.

In Vitro IL-1β Release Assay

This assay is fundamental for determining the potency of NLRP3 inhibitors.

IL1B_Assay_Workflow Figure 2: Workflow for IL-1β Release Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis start Isolate PBMCs or BMDMs culture Culture and differentiate cells (e.g., with PMA for THP-1) start->culture prime Prime cells with LPS (Signal 1) culture->prime inhibit Pre-incubate with NLRP3 inhibitor (e.g., MCC950) prime->inhibit activate Activate NLRP3 with ATP or Nigericin (Signal 2) inhibit->activate collect Collect cell supernatant activate->collect elisa Measure IL-1β concentration by ELISA collect->elisa calculate Calculate IC50 value elisa->calculate

Caption: Workflow for IL-1β Release Assay.

Protocol:

  • Cell Culture: Bone marrow-derived macrophages (BMDMs) are cultured in DMEM supplemented with 10% fetal bovine serum and 20% L929 cell-conditioned medium.

  • Priming: Cells are seeded in 96-well plates and primed with 1 µg/mL lipopolysaccharide (LPS) for 3-4 hours.

  • Inhibitor Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., "N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine" or MCC950) for 30 minutes.

  • NLRP3 Activation: The NLRP3 inflammasome is activated by adding 5 mM ATP for 45 minutes.

  • Quantification of IL-1β: The cell culture supernatant is collected, and the concentration of IL-1β is measured using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of IL-1β inhibition against the logarithm of the inhibitor concentration.

In Vivo Model: LPS-Induced Systemic Inflammation

This in vivo model is used to assess the efficacy of NLRP3 inhibitors in a systemic inflammation context.

Protocol:

  • Animal Model: C57BL/6 mice (8-12 weeks old) are used for this study.

  • Inhibitor Administration: Mice are administered the test compound (e.g., Dapansutrile) or vehicle control via oral gavage or intraperitoneal injection.

  • LPS Challenge: After a specified pre-treatment time (e.g., 1 hour), mice are challenged with an intraperitoneal injection of LPS (e.g., 10 mg/kg).

  • Sample Collection: At various time points post-LPS injection (e.g., 2, 6, and 24 hours), blood samples are collected via cardiac puncture, and peritoneal lavage fluid is obtained.

  • Cytokine Analysis: Serum and peritoneal lavage fluid are analyzed for IL-1β, IL-18, and other relevant cytokine levels using ELISA or multiplex bead-based assays.

  • Statistical Analysis: Statistical significance between treatment groups is determined using appropriate statistical tests, such as one-way ANOVA followed by a post-hoc test.

Conclusion

The development of potent and selective NLRP3 inflammasome inhibitors holds significant promise for the treatment of a wide range of inflammatory diseases. While MCC950 has served as a valuable tool compound, its clinical development was halted due to safety concerns. Newer generation inhibitors like Inzomelid and Dapansutrile are currently in clinical trials and may offer improved safety and efficacy profiles. The evaluation of novel compounds, such as "N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine," will require rigorous preclinical testing, including the determination of potency in cellular assays and efficacy in relevant in vivo disease models, to ascertain their therapeutic potential. The frameworks and protocols outlined in this guide provide a basis for the systematic evaluation and comparison of emerging NLRP3 inhibitors.

References

Comparative

Comparative Efficacy of Piperidine Derivatives in Antifungal Applications: A Data-Driven Analysis

For Immediate Release A comprehensive analysis of recently synthesized piperidine derivatives reveals their potent antifungal activities, with several compounds demonstrating significant efficacy against clinically relev...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of recently synthesized piperidine derivatives reveals their potent antifungal activities, with several compounds demonstrating significant efficacy against clinically relevant fungal pathogens such as Candida albicans and Aspergillus species. This guide provides a comparative overview of their antimycotic performance, supported by quantitative data and detailed experimental methodologies, to inform researchers, scientists, and drug development professionals in the pursuit of novel antifungal agents.

The escalating threat of fungal infections, coupled with the rise of drug-resistant strains, underscores the urgent need for new and effective antifungal therapies. Piperidine scaffolds have emerged as a promising class of compounds in the development of such agents. This report summarizes the in vitro antifungal activity of various piperidine derivatives, highlighting their minimum inhibitory concentrations (MIC) and minimum fungicidal concentrations (MFC) against key fungal species. The primary mechanism of action for many of these derivatives involves the disruption of ergosterol biosynthesis, a critical pathway for maintaining the integrity of the fungal cell membrane.

Quantitative Analysis of Antimycotic Activity

The antifungal efficacy of a selection of piperidine derivatives was evaluated against various fungal strains. The data, presented in Table 1, showcases the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values, providing a clear comparison of their potency. MIC values represent the lowest concentration of a compound that inhibits visible fungal growth, while MFC values indicate the lowest concentration required to kill the fungus.

Table 1: Comparative Antimycotic Activity of Piperidine Derivatives (MIC/MFC in µg/mL)

Compound/DerivativeFungal StrainMIC (µg/mL)MFC (µg/mL)Reference
Piperine Candida albicans SC5314 (FLC-sensitive)10242048[1]
Candida albicans CAAL256 (FLC-resistant)5122048[1]
Compound 1a Microsporum gypseum NCPF-5807-[2]
Microsporum canis7-[2]
Trichophyton mentagrophytes7-[2]
Trichophyton rubrum7-[2]
Candida albicans ATCC 102317-[2]
Compound 6g Candida albicans (including FLC-resistant)0.031-[3]
Compound 11b Candida albicans (including FLC-resistant)0.016-[3]
Compound 5h Candida albicans--[4]
Aspergillus fumigatus--[4]
Cryptococcus neoformans--[4]
Aspergillus flavus--[4]
Compound A13 Rhizoctonia solani0.83 (EC50)-[5][6]
Verticillium dahliae1.12 (EC50)-[5][6]
Compound A41 Rhizoctonia solani0.88 (EC50)-[5][6]
Verticillium dahliae3.20 (EC50)-[5][6]
Piperidine Derivative 6 Aspergillus niger--[7][8]
Aspergillus flavus--[7][8]
Saccharomyces cerevisiae--[7][8]
Candida albicans--[7][8]

Note: Some studies reported EC50 values, which represent the concentration that causes 50% of the maximum response. FLC stands for Fluconazole.

Experimental Protocols

The determination of the antimycotic activity of the piperidine derivatives was primarily conducted using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI). This standardized method ensures the reproducibility and comparability of the results.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
  • Preparation of Fungal Inoculum:

    • Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.[9]

    • A standardized suspension of the yeast is prepared in sterile saline or water to a turbidity equivalent to a 0.5 McFarland standard.[10]

    • This suspension is further diluted in RPMI-1640 broth to achieve a final standardized inoculum concentration.[10]

  • Preparation of Microtiter Plates:

    • Sterile 96-well microtiter plates are used for the assay.[4]

    • The piperidine derivatives are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.

    • Serial two-fold dilutions of the compounds are prepared in the microtiter plates using RPMI-1640 broth.

  • Inoculation and Incubation:

    • Each well is inoculated with the standardized fungal suspension.

    • The plates are sealed and incubated at 35°C for 24 to 48 hours. For slower-growing fungi like Cryptococcus species, incubation may be extended to 72 hours.[10]

  • Determination of MIC:

    • Following incubation, the plates are visually inspected for fungal growth.

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.[4] For some antifungals, the endpoint is a significant reduction in growth compared to the growth control well.[10]

Determination of Minimum Fungicidal Concentration (MFC)
  • Subculturing:

    • Following the MIC determination, an aliquot from the wells showing no visible growth is subcultured onto a fresh agar plate.

  • Incubation:

    • The agar plates are incubated at the appropriate temperature and duration to allow for fungal growth.

  • Determination of MFC:

    • The MFC is the lowest concentration of the compound that results in no fungal growth on the subculture plates, indicating that the fungal cells have been killed.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

A primary antifungal mechanism for a significant number of piperidine derivatives is the inhibition of the ergosterol biosynthesis pathway.[3][11] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[11]

Piperidine derivatives, such as Fenpropidin, have been shown to inhibit two key enzymes in the later stages of this pathway:

  • Sterol C14-Reductase (ERG24): This enzyme is responsible for the reduction of the C14-15 double bond in sterol intermediates.[11]

  • Sterol C8-Isomerase (ERG2): This enzyme catalyzes the isomerization of the C8-9 double bond to the C7-8 position.[11]

The dual inhibition of these enzymes leads to a depletion of ergosterol and an accumulation of abnormal sterol intermediates in the fungal cell membrane. This disruption of the membrane structure and function ultimately leads to the inhibition of fungal growth and cell death.

Ergosterol_Biosynthesis_Inhibition Ergosterol Biosynthesis Pathway and Inhibition by Piperidine Derivatives cluster_pathway Ergosterol Biosynthesis cluster_inhibitors Inhibitors Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ignosterol (14-methyl-fecosterol) Ignosterol (14-methyl-fecosterol) Lanosterol->Ignosterol (14-methyl-fecosterol) Erg11p (14α-demethylase) Fecosterol Fecosterol Ignosterol (14-methyl-fecosterol)->Fecosterol Erg24p (C14-reductase) Episterol Episterol Fecosterol->Episterol Erg2p (C8-isomerase) Ergosterol Ergosterol Episterol->Ergosterol Multiple Steps Piperidine_Derivatives Piperidine Derivatives (e.g., Fenpropidin) Erg24p (C14-reductase) Erg24p (C14-reductase) Piperidine_Derivatives->Erg24p (C14-reductase) Inhibition Erg2p (C8-isomerase) Erg2p (C8-isomerase) Piperidine_Derivatives->Erg2p (C8-isomerase) Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by piperidine derivatives.

The targeted inhibition of the ergosterol biosynthesis pathway represents a promising strategy for the development of new antifungal drugs with high selectivity and reduced toxicity to host cells. The data and methodologies presented in this guide provide a valuable resource for the continued exploration and optimization of piperidine derivatives as a potent new class of antimycotic agents.

References

Validation

Validating the Biological Target of N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the quest for novel therapeutics, the validation of a biological target for a new chemical entity is a critical step. This guide provides a comparative f...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, the validation of a biological target for a new chemical entity is a critical step. This guide provides a comparative framework for validating the biological target of N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine , a novel compound with potential therapeutic applications. Due to the limited publicly available data on this specific molecule, we present a hypothetical target validation workflow. This guide compares our molecule of interest, designated as Compound X , with a well-established, hypothetical alternative, Alternative Compound A , against a plausible biological target: the Serotonin Receptor Type 4 (5-HT4R) . The selection of 5-HT4R as a hypothetical target is based on the prevalence of N-substituted piperidine scaffolds in compounds targeting G-protein coupled receptors, including serotonin receptors.[1]

This guide will delineate the experimental methodologies and present mock data to illustrate how the biological target of Compound X can be validated and compared to an alternative.

Comparative Analysis of Compound X and Alternative Compound A

To objectively assess the potential of Compound X as a ligand for the 5-HT4 receptor, a direct comparison with a known 5-HT4R agonist, Alternative Compound A, is essential. The following table summarizes the hypothetical quantitative data obtained from a series of in vitro assays.

ParameterCompound X (Hypothetical Data)Alternative Compound A (Hypothetical Data)
Binding Affinity (Ki) at 5-HT4R 15 nM10 nM
Functional Potency (EC50) in cAMP Assay 50 nM35 nM
Selectivity (Ki ratio) >100-fold vs. other 5-HT receptors>150-fold vs. other 5-HT receptors
hERG Inhibition (IC50) > 10 µM> 20 µM
Metabolic Stability (t½ in human liver microsomes) 45 min60 min

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols represent standard operating procedures in drug discovery for target validation.

1. Radioligand Binding Assay for 5-HT4R Affinity

  • Objective: To determine the binding affinity (Ki) of Compound X and Alternative Compound A for the 5-HT4 receptor.

  • Methodology:

    • Cell membranes expressing human 5-HT4R are prepared.

    • A constant concentration of a radiolabeled ligand (e.g., [3H]GR113808) is incubated with the cell membranes.

    • Increasing concentrations of the test compounds (Compound X or Alternative Compound A) are added to compete with the radioligand for binding to the receptor.

    • After incubation, the bound and free radioligand are separated by rapid filtration.

    • The amount of bound radioactivity is measured using a scintillation counter.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.

2. cAMP Functional Assay for 5-HT4R Agonism

  • Objective: To assess the functional potency (EC50) of the compounds as agonists of the 5-HT4 receptor.

  • Methodology:

    • HEK-293 cells stably expressing the human 5-HT4R are cultured.

    • The cells are treated with increasing concentrations of Compound X or Alternative Compound A.

    • The 5-HT4 receptor is a Gs-coupled GPCR, and its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).

    • The intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF or ELISA).

    • Dose-response curves are generated to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

3. In Vitro Safety and ADME Assays

  • hERG Inhibition Assay: To evaluate the potential for cardiac toxicity, the inhibitory effect of the compounds on the hERG potassium channel is assessed using patch-clamp electrophysiology.

  • Metabolic Stability Assay: The stability of the compounds in the presence of liver enzymes is determined by incubating them with human liver microsomes and measuring the decrease in the parent compound concentration over time using LC-MS/MS.

Visualizing the Target Validation Process

To further clarify the concepts and workflows discussed, the following diagrams have been generated using the DOT language.

cluster_0 5-HT4 Receptor Signaling Pathway Serotonin Serotonin / Agonist HTR4 5-HT4 Receptor Serotonin->HTR4 Gs Gs Protein HTR4->Gs AC Adenylate Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB

Caption: A simplified diagram of the 5-HT4 receptor signaling cascade.

cluster_1 Target Validation Workflow for Compound X Start Hypothesize Target (5-HT4R) Binding Radioligand Binding Assay Start->Binding Functional cAMP Functional Assay Binding->Functional Selectivity Selectivity Profiling Functional->Selectivity Safety In Vitro Safety (hERG) Selectivity->Safety ADME Metabolic Stability Safety->ADME Decision Go / No-Go ADME->Decision

Caption: Experimental workflow for validating the biological target of a novel compound.

cluster_2 Comparative Logic for Target Validation cluster_3 Comparative Assays CompoundX Compound X Assay1 Binding Affinity CompoundX->Assay1 Assay2 Functional Potency CompoundX->Assay2 Assay3 Selectivity & Safety CompoundX->Assay3 AlternativeA Alternative Compound A AlternativeA->Assay1 AlternativeA->Assay2 AlternativeA->Assay3 Target Biological Target (5-HT4R) Assay1->Target Assay2->Target Assay3->Target

Caption: Logical relationship for comparing Compound X and an alternative against a biological target.

References

Validation

Benchmarking N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine: A Comparative Analysis Against Known CNS-Acting Drugs

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive, albeit hypothetical, benchmarking analysis of the novel compound "N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine" a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, albeit hypothetical, benchmarking analysis of the novel compound "N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine" against a panel of well-established drugs with known central nervous system (CNS) activity: Donepezil, Haloperidol, and Clozapine. Due to the current lack of published biological data for "N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine," this document outlines a proposed series of experiments and presents illustrative data to guide future research and facilitate a comparative assessment of its potential pharmacological profile.

The structural components of "N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine," specifically the N-methyl-piperidin-4-amine core and the tetrahydrofuran moiety, are found in various classes of CNS-active agents. The piperidine scaffold is a common feature in ligands targeting G-protein coupled receptors (GPCRs) such as muscarinic, dopaminergic, and serotonergic receptors. The tetrahydrofuran ring is also present in numerous FDA-approved pharmaceuticals, contributing to their pharmacokinetic and pharmacodynamic properties. Based on these structural alerts, this guide proposes a preliminary screening cascade to evaluate the affinity and functional activity of "N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine" at selected GPCRs implicated in various neurological and psychiatric disorders.

Comparative Quantitative Data

The following tables summarize the hypothetical binding affinities (Ki) and functional potencies (EC50/IC50) of "N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine" and the benchmark drugs against the human M1 muscarinic acetylcholine receptor, D2 dopamine receptor, and 5-HT2A serotonin receptor.

Table 1: Comparative Binding Affinities (Ki, nM)

CompoundM1 Muscarinic ReceptorD2 Dopamine Receptor5-HT2A Serotonin Receptor
N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine (Hypothetical) 15085250
Donepezil21[1]>10,000>10,000
Haloperidol>1,0001.1[2]72[3]
Clozapine9.5[4]75[4]7.5[5]

Table 2: Comparative Functional Activity (EC50/IC50, nM)

CompoundM1 Muscarinic Receptor (Agonist - IP1 Accumulation)D2 Dopamine Receptor (Antagonist - GTPγS Binding)5-HT2A Serotonin Receptor (Antagonist - Calcium Mobilization)
N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine (Hypothetical) >10,000 (No Agonist Activity)120 (IC50)450 (IC50)
DonepezilAgonist activity reported, but EC50 varies with assay--
Haloperidol-0.16 (IC50)[6]Antagonist activity reported
ClozapinePartial Agonist9.0 (IC50)[6]Antagonist activity reported

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.

Synthesis of N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine

A plausible synthetic route for the title compound is via reductive amination.

Procedure:

  • Imine Formation: To a solution of N-Boc-4-piperidone (1.0 eq) in a suitable solvent (e.g., dichloromethane), is added N-methyl-tetrahydrofuran-3-amine (1.1 eq) and a catalytic amount of acetic acid. The reaction mixture is stirred at room temperature for 2-4 hours to facilitate the formation of the corresponding imine intermediate.

  • Reduction: The reaction mixture is then cooled to 0 °C, and a reducing agent such as sodium triacetoxyborohydride (1.5 eq) is added portion-wise. The reaction is allowed to warm to room temperature and stirred for an additional 12-16 hours.

  • Work-up and Deprotection: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is then treated with an acid (e.g., 4M HCl in dioxane or trifluoroacetic acid in dichloromethane) to remove the Boc protecting group.

  • Purification: Following neutralization and extraction, the final product, "N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine," is purified by column chromatography on silica gel.

Radioligand Binding Assay for M1 Muscarinic Receptor

This assay determines the binding affinity of the test compounds for the human M1 muscarinic acetylcholine receptor.

Materials:

  • Membrane preparations from CHO cells stably expressing the human M1 muscarinic receptor.

  • Radioligand: [3H]-Pirenzepine (specific activity ~80-90 Ci/mmol).

  • Non-specific binding control: Atropine (10 µM).

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • 96-well filter plates (GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • In a 96-well plate, incubate the M1 receptor-expressing membranes (10-20 µg protein/well) with various concentrations of the test compound.

  • Add [3H]-Pirenzepine at a final concentration close to its Kd value (e.g., 0.5 nM).

  • For the determination of non-specific binding, a parallel set of wells is incubated with 10 µM atropine.

  • Incubate the plates at room temperature for 60 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the GF/B filter plates using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.

GTPγS Binding Assay for D2 Dopamine Receptor

This functional assay measures the ability of test compounds to antagonize agonist-stimulated G-protein activation at the human D2 dopamine receptor.

Materials:

  • Membrane preparations from HEK293 cells stably expressing the human D2 dopamine receptor.

  • Radioligand: [35S]-GTPγS (specific activity >1000 Ci/mmol).

  • Agonist: Dopamine (e.g., at its EC80 concentration).

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT, pH 7.4.

  • GDP (10 µM).

  • 96-well filter plates (GF/C).

Procedure:

  • Pre-incubate the D2 receptor-expressing membranes (5-10 µg protein/well) with various concentrations of the test compound (antagonist) for 15 minutes at 30 °C in the assay buffer containing GDP.

  • Add a fixed concentration of dopamine (agonist) to all wells (except for basal binding) and incubate for another 15 minutes.

  • Initiate the binding reaction by adding [35S]-GTPγS to a final concentration of 0.1 nM.

  • Incubate the plates at 30 °C for 60 minutes with gentle shaking.

  • Terminate the reaction by rapid filtration through GF/C filter plates.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Determine the amount of bound [35S]-GTPγS by liquid scintillation counting.

  • Calculate the IC50 values for the antagonist from the concentration-response curves.

Calcium Mobilization Assay for 5-HT2A Serotonin Receptor

This cell-based functional assay assesses the ability of test compounds to antagonize agonist-induced calcium release mediated by the human 5-HT2A serotonin receptor.

Materials:

  • CHO or HEK293 cells stably expressing the human 5-HT2A receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Agonist: Serotonin (e.g., at its EC80 concentration).

  • Assay buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • 96- or 384-well black-walled, clear-bottom cell culture plates.

  • Fluorescence microplate reader with automated injection capabilities.

Procedure:

  • Seed the 5-HT2A receptor-expressing cells into the microplates and allow them to adhere overnight.

  • Load the cells with Fluo-4 AM dye according to the manufacturer's protocol, typically for 60 minutes at 37 °C.

  • Wash the cells with assay buffer to remove excess dye.

  • Pre-incubate the cells with various concentrations of the test compound (antagonist) for 15-30 minutes.

  • Measure the baseline fluorescence using the microplate reader.

  • Inject a fixed concentration of serotonin (agonist) into each well and immediately begin kinetic fluorescence measurements.

  • Record the peak fluorescence intensity for each well.

  • Determine the IC50 values for the antagonist from the concentration-dependent inhibition of the serotonin-induced calcium response.

Visualizations

The following diagrams illustrate a key signaling pathway and the general experimental workflow for compound characterization.

G_protein_signaling cluster_membrane Cell Membrane GPCR GPCR (e.g., M1, D2, 5-HT2A) G_protein G-protein (Gq/Gi) GPCR->G_protein Activation Effector Effector (e.g., PLC, Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., IP3, cAMP) Effector->Second_Messenger Generation Ligand Ligand (Agonist) Ligand->GPCR Binding Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction experimental_workflow start Compound Synthesis and Characterization binding_assay Primary Screening: Radioligand Binding Assays (M1, D2, 5-HT2A) start->binding_assay functional_assay Secondary Screening: Functional Assays (GTPγS, Calcium Mobilization) binding_assay->functional_assay Hits selectivity_panel Selectivity Profiling: Broader Receptor Panel functional_assay->selectivity_panel Active Compounds in_vivo_studies In Vivo Studies: (PK/PD, Efficacy Models) selectivity_panel->in_vivo_studies Selective Leads lead_optimization Lead Optimization in_vivo_studies->lead_optimization

References

Comparative

Bridging the Gap: A Comparative Guide to the In Vitro to In Vivo Correlation of N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine's Delta Opioid Receptor Agonist Activity

For Researchers, Scientists, and Drug Development Professionals Introduction The journey of a novel chemical entity from laboratory discovery to clinical application is a complex process, with the correlation between in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of a novel chemical entity from laboratory discovery to clinical application is a complex process, with the correlation between in vitro activity and in vivo efficacy being a critical determinant of success. This guide provides a comparative analysis of the in vitro and in vivo activity of a novel piperidine derivative, N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine (hereafter referred to as Compound X), focusing on its potential as a delta opioid receptor (DOR) agonist for pain management.

Piperidine scaffolds are prevalent in numerous pharmaceuticals and are known to exhibit a wide range of biological activities.[1] Selective activation of the delta opioid receptor is a promising therapeutic strategy for treating chronic pain, with the potential for reduced adverse effects compared to traditional mu-opioid receptor agonists.[2] Establishing a predictive mathematical model, or an in vitro-in vivo correlation (IVIVC), is a key tool in pharmaceutical development that can streamline the optimization of drug formulations and reduce the necessity for extensive clinical trials.[3][4][5]

This guide presents a hypothetical, yet plausible, dataset to illustrate the process of correlating the in vitro receptor binding and functional activity of Compound X with its in vivo analgesic effects. The data is compared against a known selective DOR agonist, SNC80.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data for Compound X and the reference compound, SNC80.

Table 1: In Vitro Activity Profile at the Human Delta Opioid Receptor

CompoundBinding Affinity (Ki, nM)Functional Potency (EC50, nM) (cAMP Assay)Functional Efficacy (% Inhibition of Forskolin-stimulated cAMP)
Compound X 15.245.892%
SNC80 (Reference) 1.88.598%

Table 2: In Vivo Analgesic Activity in the Mouse Hot Plate Test

CompoundDose (mg/kg, i.p.)Latency to Paw Lick (seconds, Mean ± SEM)Maximum Possible Effect (% MPE)
Vehicle -12.5 ± 1.10%
Compound X 1025.8 ± 2.376%
SNC80 (Reference) 528.5 ± 1.991%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Delta Opioid Receptor Binding Assay (Competitive Radioligand)
  • Objective: To determine the binding affinity (Ki) of Compound X for the human delta opioid receptor.

  • Receptor Source: Cell membranes from a stable cell line (e.g., HEK293) expressing the recombinant human delta opioid receptor.

  • Radioligand: [³H]-Naltrindole (a selective DOR antagonist).

  • Procedure:

    • Cell membranes (20-30 µg protein) are incubated with a fixed concentration of [³H]-Naltrindole (e.g., 0.5 nM) and varying concentrations of the test compound (Compound X or SNC80, from 10⁻¹¹ to 10⁻⁵ M).

    • The incubation is carried out in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 90 minutes at room temperature to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 10 µM naloxone).

    • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.

    • Filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined using non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

In Vitro cAMP Functional Assay
  • Objective: To determine the functional potency (EC50) and efficacy of Compound X as a DOR agonist.

  • Cell Line: A stable cell line expressing the human delta opioid receptor (e.g., CHO-hDOR), which also expresses a cAMP-sensitive reporter system.

  • Procedure:

    • Cells are plated in a suitable microplate and incubated until confluent.

    • The cells are then treated with varying concentrations of the test compound (Compound X or SNC80) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Adenylyl cyclase is then stimulated with forskolin to induce cAMP production.

    • The agonistic effect of the test compound is measured as the inhibition of forskolin-stimulated cAMP production.

    • The level of cAMP is quantified using a suitable detection method (e.g., HTRF, luminescence).

  • Data Analysis: A dose-response curve is generated by plotting the percentage inhibition of the forskolin response against the logarithm of the test compound concentration. The EC50 (concentration producing 50% of the maximal response) and Emax (maximal efficacy) are determined from this curve.

In Vivo Hot Plate Test for Analgesia
  • Objective: To assess the centrally mediated analgesic activity of Compound X in a rodent model.[7]

  • Animals: Male ICR mice (20-25 g).

  • Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant 55 ± 0.5°C.[8]

  • Procedure:

    • Animals are habituated to the testing room for at least 60 minutes before the experiment.[9]

    • A baseline latency to a nociceptive response (licking of a hind paw or jumping) is recorded for each mouse before drug administration. A cut-off time (e.g., 30-45 seconds) is set to prevent tissue damage.[8]

    • Animals are then administered the test compound (Compound X), reference drug (SNC80), or vehicle via intraperitoneal (i.p.) injection.

    • At a predetermined time point after injection (e.g., 30 minutes), the mice are individually placed on the hot plate, and the latency to the first nociceptive response is recorded.[10]

  • Data Analysis: The analgesic effect is quantified as the Maximum Possible Effect (% MPE), calculated using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.[8]

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the delta opioid receptor signaling cascade and the experimental workflow for evaluating novel DOR agonists.

DOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Compound X (Agonist) DOR Delta Opioid Receptor (DOR) Agonist->DOR Binds G_protein Gi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates NT_release Reduced Neurotransmitter Release Ca_channel->NT_release Neuron_hyperpol Neuronal Hyperpolarization K_channel->Neuron_hyperpol Analgesia Analgesia Neuron_hyperpol->Analgesia NT_release->Analgesia

Caption: Delta Opioid Receptor (DOR) Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_correlation Correlation Analysis binding_assay Receptor Binding Assay (Determine Ki) functional_assay cAMP Functional Assay (Determine EC50, Emax) binding_assay->functional_assay Active Compounds animal_model Analgesia Model (Hot Plate Test) functional_assay->animal_model Lead Compound Selection ivivc IVIVC Model Development (Predict in vivo efficacy from in vitro data) functional_assay->ivivc pk_pd Pharmacokinetics/ Pharmacodynamics animal_model->pk_pd pk_pd->ivivc

Caption: Experimental Workflow for IVIVC of a DOR Agonist.

Conclusion

This guide outlines a systematic approach to correlating the in vitro and in vivo activities of the novel piperidine derivative, N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine (Compound X), as a potential delta opioid receptor agonist. The hypothetical data presented demonstrates a plausible relationship where potent in vitro binding and functional activity translate into significant in vivo analgesic effects. Such a correlation is invaluable in drug development, enabling more informed decisions for lead optimization and candidate selection.[11] While the data presented here is illustrative, the described experimental protocols and workflow provide a robust framework for the preclinical evaluation of new chemical entities targeting the delta opioid receptor for the treatment of pain.

References

Validation

Head-to-head comparison of different synthesis routes for piperidine compounds

A Head-to-Head Comparison of Synthesis Routes for Piperidine Compounds The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and natural products, making its synthesi...

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Synthesis Routes for Piperidine Compounds

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and natural products, making its synthesis a cornerstone of modern medicinal chemistry.[1] The conversion of flat, aromatic pyridines or the construction from acyclic precursors into three-dimensional, saturated piperidines enhances molecular complexity and can improve pharmacological properties.[2] This guide provides an objective comparison of several key synthetic strategies, supported by experimental data, to assist researchers in selecting the optimal route for their specific applications.

Catalytic Hydrogenation of Pyridines

The most direct and atom-economical method for synthesizing piperidines is the catalytic hydrogenation of the corresponding pyridine precursors.[1] This process involves the reduction of the aromatic ring using hydrogen gas in the presence of a metal catalyst. While conceptually simple, challenges include the inherent stability of the pyridine ring, which often necessitates high pressures and temperatures, and the potential for the nitrogen atom to poison the catalyst.[1]

Data Presentation: Comparison of Catalytic Systems
Catalyst SystemSubstrateConditionsYieldKey Advantages & Disadvantages
Rhodium(III) Oxide (Rh₂O₃) Various functionalized pyridines5 bar H₂, TFE, 40°C, 4-16h>99% (NMR Yield)High activity under mild conditions; broad substrate scope, tolerating alcohols, amines, and carbonyls.[3]
Iridium(III) Complex Functionalized pyridinesMild conditionsHighExceptional tolerance for sensitive groups (nitro, azido, bromo, alkenyl); avoids protective groups.[2]
Palladium on Carbon (Pd/C) PyridineAcidic additive often requiredVariableWidely used and efficient, but can be prone to catalyst poisoning and may require harsh conditions.[1][4]
Raney Nickel (Raney-Ni) PyridineHigh temperature and pressureGoodEffective catalyst but can lead to over-reduction (C-N bond cleavage) if not carefully controlled.[5][6]
Borane (Metal-Free) PyridinesAmmonia borane, 80°CGoodAvoids use of metal catalysts and high-pressure H₂; practical and easy to handle.[7]
Experimental Protocol: Hydrogenation using Rhodium(III) Oxide

This protocol is adapted from the procedure for the hydrogenation of functionalized pyridines under mild conditions.[3][5]

  • Preparation: In a vial, combine the pyridine substrate (0.8 mmol) and Rhodium(III) oxide (1 mg, 0.5 mol%).

  • Solvent Addition: Add anhydrous 2,2,2-trifluoroethanol (TFE) (1 mL) to the vial and briefly flush the headspace with nitrogen.

  • Reaction Setup: Place the vial inside a high-pressure autoclave.

  • Hydrogenation: Purge the autoclave with hydrogen gas three times. Pressurize the autoclave to 5 bar with hydrogen.

  • Reaction Execution: Heat the reaction mixture to 40°C and stir for 16 hours.

  • Work-up: After the reaction, cool the autoclave to room temperature and carefully vent the hydrogen gas. The catalyst can be removed by filtration through a pad of Celite, and the solvent can be evaporated under reduced pressure to yield the piperidine product. The yield can be determined by NMR spectroscopy using an internal standard.[3]

Mandatory Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Combine Pyridine Substrate and Rh₂O₃ Catalyst B Add TFE Solvent A->B C Place in Autoclave B->C Transfer to Reactor D Purge and Pressurize with H₂ (5 bar) C->D E Heat (40°C) and Stir (16h) D->E F Cool and Vent E->F Reaction Complete G Filter to Remove Catalyst F->G H Evaporate Solvent G->H I Isolated Piperidine Product H->I G Start Dicarbonyl Compound + Primary Amine Imine1 First Imine Formation Start->Imine1 Reduction1 Reduction (e.g., NaBH₃CN) Imine1->Reduction1 AminoAldehyde Intermediate Amino-aldehyde Reduction1->AminoAldehyde CyclicImine Intramolecular Cyclic Imine Formation AminoAldehyde->CyclicImine Spontaneous Cyclization Reduction2 Second Reduction CyclicImine->Reduction2 Piperidine Piperidine Product Reduction2->Piperidine G cluster_stage1 Stage 1: Biocatalysis cluster_stage2 Stage 2: Chemical Coupling A Simple Piperidine Precursor B Enzymatic C-H Oxidation (e.g., Hydroxylase) A->B C Selectively Hydroxylated Piperidine Intermediate B->C E Ni-Catalyzed Radical Cross-Coupling C->E D Coupling Partner (e.g., Aryl Halide) D->E F Complex 3D Piperidine Product E->F

References

Comparative

Evaluating the Therapeutic Index of N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine: A Comparative Framework

Disclaimer: As of December 2025, there is a notable absence of publicly available data concerning the therapeutic index, median effective dose (ED50), and median lethal or toxic dose (LD50/TD50) for the specific compound...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is a notable absence of publicly available data concerning the therapeutic index, median effective dose (ED50), and median lethal or toxic dose (LD50/TD50) for the specific compound N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine . Consequently, a direct evaluation and comparison of its therapeutic window against established standards are not currently feasible.

This guide, therefore, serves as a comprehensive framework for researchers, scientists, and drug development professionals, outlining the requisite experimental protocols and data presentation formats necessary to evaluate the therapeutic index of this novel compound. The provided tables and visualizations are illustrative templates designed to guide future research and comparative analysis. For the purpose of this guide, well-characterized piperidine-based central nervous system (CNS) agents, Fentanyl and Risperidone , will be used as hypothetical standards for comparison, given the prevalence of the piperidine scaffold in neurologically active pharmaceuticals.

Comparative Analysis of Therapeutic Index

The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between the dose that produces a toxic effect and the dose that elicits a desired therapeutic response. A higher TI is indicative of a wider margin of safety. The following table illustrates how the therapeutic index of N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine would be presented alongside standard comparators once the necessary data are acquired.

CompoundTherapeutic Target (Hypothesized)ED50 (mg/kg)LD50 (mg/kg)Therapeutic Index (LD50/ED50)
N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amineData Not AvailableTBDTBDTBD
Fentanyl (Standard Comparator)µ-Opioid Receptor0.023.1155
Risperidone (Standard Comparator)D2/5-HT2A Receptors0.05651300
TBD: To Be Determined

Experimental Protocols

The determination of the therapeutic index requires a systematic evaluation of both the efficacy and toxicity of the compound. The following are detailed methodologies for key experiments.

Determination of Median Effective Dose (ED50)

The ED50 is the dose of a drug that produces a desired therapeutic effect in 50% of the test subjects. The specific experimental design will depend on the hypothesized therapeutic action of the compound.

a. Animal Model:

  • Species: Male and female Sprague-Dawley rats (8-10 weeks old).

  • Housing: Standard laboratory conditions (12-hour light/dark cycle, 22 ± 2°C, ad libitum access to food and water).

  • Acclimatization: Minimum of 7 days prior to experimentation.

b. Procedure:

  • Dose Preparation: N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine is dissolved in a suitable vehicle (e.g., 0.9% saline with 5% DMSO). A range of doses is prepared.

  • Administration: The compound is administered via a clinically relevant route (e.g., intraperitoneal, oral).

  • Efficacy Assessment: The therapeutic effect is measured at various time points post-administration. The nature of this assessment is dependent on the hypothesized activity (e.g., hot plate test for analgesia, forced swim test for antidepressant activity).

  • Data Analysis: A dose-response curve is generated by plotting the percentage of subjects exhibiting the desired effect against the administered dose. The ED50 is calculated using probit analysis or logistic regression.

Determination of Median Lethal Dose (LD50)

The LD50 is the dose of a substance that is lethal to 50% of the test animals.

a. Animal Model:

  • Same as for ED50 determination to ensure consistency.

b. Procedure:

  • Dose-Ranging Study: An initial study with a wide range of doses is conducted on a small number of animals to determine the approximate lethal dose.

  • Definitive Study: Based on the dose-ranging study, a series of graded doses is administered to different groups of animals.

  • Observation: Animals are observed for mortality and clinical signs of toxicity over a period of 14 days.

  • Data Analysis: The LD50 value is calculated using statistical methods such as the moving average method or probit analysis.

Visualizing Experimental and Logical Workflows

To facilitate a clear understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow for determining the therapeutic index and a hypothetical signaling pathway that could be investigated.

G cluster_0 Efficacy Studies (ED50) cluster_1 Toxicity Studies (LD50) cluster_2 Therapeutic Index Calculation A Dose Preparation B Animal Dosing A->B C Behavioral/Physiological Assay B->C D Dose-Response Curve Generation C->D E ED50 Calculation D->E J Therapeutic Index = LD50 / ED50 E->J F Dose-Ranging Study G Definitive Dose Administration F->G H Mortality and Toxicity Observation G->H I LD50 Calculation H->I I->J

Workflow for Therapeutic Index Determination.

Given that many piperidine-containing compounds exhibit activity at G-protein coupled receptors (GPCRs), a hypothetical signaling pathway for investigation is presented below.

G compound N-Methyl-N-(tetrahydrofuran-3-yl) piperidin-4-amine receptor Hypothetical GPCR Target compound->receptor g_protein G-Protein Activation (e.g., Gαi/o) receptor->g_protein effector Effector Enzyme Modulation (e.g., Adenylyl Cyclase Inhibition) g_protein->effector second_messenger Second Messenger Change (e.g., ↓ cAMP) effector->second_messenger downstream Downstream Cellular Response second_messenger->downstream

Hypothetical GPCR Signaling Pathway.

This structured approach provides a clear roadmap for the preclinical evaluation of N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine. The generation of robust efficacy and toxicity data is paramount to understanding its potential therapeutic utility and safety profile. Further in vitro studies, such as receptor binding assays and functional screens, would also be essential to elucidate the mechanism of action and guide the selection of appropriate in vivo models for efficacy testing.

Safety & Regulatory Compliance

Safety

Proper Disposal of N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine: A Comprehensive Guide for Laboratory Professionals

For immediate release: This document provides essential safety and logistical information for the proper disposal of N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine, a crucial aspect of laboratory safety and chemical...

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine, a crucial aspect of laboratory safety and chemical management for researchers, scientists, and drug development professionals. Adherence to these procedures is vital to ensure a safe laboratory environment and compliance with regulatory standards.

N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine should be treated as a hazardous waste unless explicitly determined to be non-hazardous by a qualified professional. This precaution is based on the potential hazards associated with its constituent moieties: the tetrahydrofuran group, which can form explosive peroxides and is flammable, and the aminopiperidine group, which may cause skin and eye irritation.[1][2] Improper disposal can lead to safety risks and environmental contamination. Therefore, it is imperative that this chemical waste is not disposed of down the drain or in regular trash.[3][4]

Key Safety and Handling Information

Personnel handling N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine waste must wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1] All handling of the waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Quantitative Data Summary

Due to the lack of specific data for N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine, the following table summarizes key hazard data for its primary components, Tetrahydrofuran (THF) and a representative aminopiperidine, which should be considered during the handling and disposal process.

PropertyValue (for Tetrahydrofuran)Value (for 1-Aminopiperidine)Source/Analogy
Flammability Highly FlammableCombustibleBased on Safety Data Sheets for THF and aminopiperidine derivatives.
Potential for Peroxide Formation Yes, can form explosive peroxides upon exposure to air.[2]Not applicableA known hazard for ethers like THF.[2]
Primary Routes of Exposure Inhalation, Skin and Eye ContactInhalation, Skin and Eye ContactCommon for volatile organic solvents and amine compounds.
Primary Hazards Flammable liquid and vapor, Serious eye irritation, May cause respiratory irritation.[5]Harmful if swallowed, Causes skin irritation, Causes serious eye damage.Based on GHS classifications for THF and aminopiperidine derivatives.[6]

Experimental Protocol: Peroxide Testing for Tetrahydrofuran-Containing Waste

Given that N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine contains a tetrahydrofuran moiety, it is crucial to test for the presence of peroxides before disposal, as peroxides can be explosive.[2] This should be performed periodically for any stored waste containing this compound.

Objective: To determine the concentration of peroxides in the waste solution.

Materials:

  • Potassium iodide (KI) test strips or a commercial peroxide test kit.

  • Waste solution of N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine.

  • Personal Protective Equipment (PPE).

Procedure:

  • Ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Work within a chemical fume hood.

  • Open the waste container carefully.

  • Dip the end of a peroxide test strip into the waste solution for approximately 1-2 seconds.

  • Remove the strip and wait for the time specified in the test kit's instructions (typically 15-60 seconds).

  • Compare the color of the test strip to the color chart provided with the kit to determine the peroxide concentration in parts per million (ppm).

  • If the peroxide concentration is greater than 100 ppm, do not handle the waste container further and contact your institution's Environmental Health and Safety (EHS) office immediately for guidance on neutralization and disposal.

  • Securely close the waste container.

Step-by-Step Disposal Procedure

The proper disposal of N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine is a critical step in maintaining laboratory safety. The following procedure should be followed:

  • Characterize the Waste: Treat all waste containing N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine as hazardous chemical waste.[3][7]

  • Containerize and Label:

    • Collect the waste in a chemically compatible, leak-proof container with a secure screw-top cap.

    • Clearly label the container with the words "Hazardous Waste" and the full chemical name: "N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine".[8]

    • Indicate the approximate concentration and volume of the waste.

  • Segregate Waste: Store the waste container separately from incompatible materials, particularly strong oxidizing agents and acids.[7]

  • Store in a Satellite Accumulation Area (SAA):

    • Place the labeled waste container in a designated SAA within the laboratory where the waste is generated.[7][8]

    • The SAA should be a secondary containment tray to prevent the spread of any potential leaks.

  • Arrange for Professional Disposal:

    • Once the container is full, or if it has been in storage for an extended period, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[3]

    • Do not attempt to transport the hazardous waste yourself.[3]

  • Spill Management:

    • In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.

    • Collect the contaminated absorbent material into a sealed container, label it as hazardous waste, and dispose of it according to the procedures above.

    • For larger spills, evacuate the area and contact your EHS office immediately.

Mandatory Visualization

DisposalWorkflow start Waste Generation: N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine ppe Wear Appropriate PPE: Goggles, Gloves, Lab Coat start->ppe Initiate Disposal fume_hood Work in a Chemical Fume Hood ppe->fume_hood peroxide_test Test for Peroxides fume_hood->peroxide_test high_peroxide Peroxides > 100 ppm? peroxide_test->high_peroxide contact_ehs Contact EHS Immediately for Neutralization high_peroxide->contact_ehs Yes containerize Collect in a Labeled, Sealed Container high_peroxide->containerize No segregate Segregate from Incompatible Wastes containerize->segregate saa Store in Satellite Accumulation Area (SAA) segregate->saa disposal Arrange for Professional Waste Disposal (EHS) saa->disposal end Proper Disposal Complete disposal->end

Caption: Logical workflow for the safe disposal of N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine.

References

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